AQ-RA 741
Beschreibung
tricyclic cpd; structure given in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGCHZRMKTPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154038 | |
| Record name | AQ-RA 741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123548-16-3 | |
| Record name | AQ-RA 741 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AQ-RA 741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AQ-RA 741
For Researchers, Scientists, and Drug Development Professionals
Abstract
AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR). Its primary mechanism of action involves the blockade of acetylcholine-mediated signaling through this receptor subtype, which is predominantly expressed in the heart. This cardioselectivity is a defining characteristic of this compound, leading to a preferential inhibition of vagally or agonist-induced bradycardia with significantly less effect on M1 and M3 mAChR-mediated responses in other tissues. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo functional effects, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective M2 Muscarinic Receptor Antagonism
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade.
A key feature of this compound is its high selectivity for the M2 receptor subtype. Radioligand binding studies have demonstrated that this compound has a much higher affinity for M2 receptors compared to M1 and M3 receptors.[1] This selectivity is crucial to its pharmacological profile, as it allows for targeted effects on tissues with high M2 receptor expression, such as the heart, while minimizing off-target effects in tissues where M1 and M3 receptors are more prevalent (e.g., cerebral cortex and glandular tissue, respectively).[1]
Quantitative Pharmacological Data
The selectivity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: In Vitro Muscarinic Receptor Binding Affinities of this compound [1]
| Receptor Subtype | Tissue Source | Radioligand | pKi |
| M1 | Rat Cerebral Cortex | [³H]N-methylscopolamine | 7.70 |
| M2 | Rat Heart | [³H]N-methylscopolamine | 8.30 |
| M3 | Rat Submandibular Gland | [³H]N-methylscopolamine | 6.82 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vivo Potency of this compound in Inhibiting Agonist-Induced or Vagally-Induced Bradycardia [1]
| Species | Method of Bradycardia Induction | -log ID50 (i.v.) |
| Rat | Vagal Stimulation | 7.53 |
| Cat | Vagal Stimulation | 7.24 |
| Guinea-pig | Acetylcholine Infusion | 7.35 |
-log ID50 represents the negative logarithm of the dose that causes 50% inhibition of the induced bradycardia. A higher value indicates greater potency.
Signaling Pathways Modulated by this compound
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. By antagonizing the M2 receptor, this compound blocks the signaling pathways initiated by acetylcholine binding.
Canonical M2 Receptor Signaling Pathway
The primary signaling pathway of the M2 receptor involves the inhibition of adenylyl cyclase.
Caption: Canonical M2 receptor signaling pathway and its inhibition by this compound.
Upon acetylcholine binding, the M2 receptor activates the Gi protein, leading to the dissociation of its αi and βγ subunits. The αi subunit directly inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). In cardiac pacemaker cells, this reduction in cAMP slows the rate of depolarization, leading to a decrease in heart rate (bradycardia). This compound competitively blocks the initial step of this cascade, preventing the acetylcholine-induced decrease in heart rate.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound, based on the foundational studies.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for different muscarinic receptor subtypes.
References
AQ-RA 741: A Comprehensive Technical Guide to a Selective Muscarinic M2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AQ-RA 741, a potent and selective competitive antagonist of the muscarinic M2 acetylcholine receptor. This document consolidates key data on its binding affinity, functional antagonism, and in vivo efficacy. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its pharmacological profile.
Core Compound Properties
This compound, with the chemical name 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a tricyclic compound recognized for its high affinity and selectivity for the M2 muscarinic receptor subtype.[1][3][4]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₇N₅O₂ | [1] |
| Molecular Weight | 463.62 g/mol | [1] |
| CAS Number | 123548-16-3 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble to 100 mM in 1eq. HCl, DMSO, and ethanol | [1] |
| Purity | ≥98% | [1] |
Quantitative Pharmacological Data
The selectivity of this compound is demonstrated through its differential binding affinities and functional antagonism across various muscarinic receptor subtypes.
Radioligand Binding Affinities
The binding profile of this compound has been characterized using radioligand binding assays, revealing a clear preference for the M2 receptor.
| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | Ki (nM) | Selectivity (fold vs. M2) | Reference |
| M1 | Cortical Membranes | [³H]N-methylscopolamine | 7.70 | 20 | 5 | [3][4] |
| Transfected A9 L cells | [³H]N-methylscopolamine | - | 34 | 8.5 | [2] | |
| M2 | Cardiac Membranes | [³H]N-methylscopolamine | 8.30 | 5 | 1 | [3][4] |
| Rat Heart Membranes | [³H]N-methylscopolamine | - | 4 | 1 | [2] | |
| M3 | Glandular Membranes | [³H]N-methylscopolamine | 6.82 | 151 | 30.2 | [3][4] |
| Transfected A9 L cells | [³H]N-methylscopolamine | - | 86 | 21.5 | [2] | |
| M4 | NG108-15 cells | [³H]N-methylscopolamine | - | 15 | 3.75 | [2] |
In Vivo Functional Antagonism
In vivo studies confirm the M2 selectivity of this compound, where it preferentially inhibits M2 receptor-mediated physiological responses such as bradycardia.
| Species | Model | Endpoint | -log ID₅₀ (i.v.) | Reference |
| Rats | Vagal- or agonist-induced bradycardia | Inhibition of bradycardia | 7.24-7.53 | [3][4] |
| Cats | Vagal- or agonist-induced bradycardia | Inhibition of bradycardia | 7.24-7.53 | [3][4] |
| Guinea Pigs | Vagal- or agonist-induced bradycardia | Inhibition of bradycardia | 7.24-7.53 | [3][4] |
Functional studies have shown this compound to be a competitive antagonist with a 60 to 87-fold higher affinity for cardiac M2 receptors compared to muscarinic receptors in intestinal, tracheal, or bladder smooth muscle.[3][4]
Signaling Pathways and Experimental Workflows
Visual representations of the M2 receptor signaling pathway and a typical experimental workflow for characterizing a muscarinic antagonist are provided below.
Caption: M2 muscarinic receptor signaling pathway.
Caption: Experimental workflow for antagonist characterization.
Caption: this compound receptor selectivity profile.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from rat heart for M2, or from transfected cell lines like CHO or A9 L cells for other subtypes).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
This compound stock solution (in an appropriate solvent like DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control: Atropine (1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membrane preparation (typically 20-50 µg of protein).
-
This compound at various concentrations (or vehicle for total binding, or atropine for non-specific binding).
-
[³H]NMS at a concentration near its Kd (e.g., 0.5-1 nM).
-
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
-
Materials:
-
Cell membranes expressing the M2 receptor.
-
[³⁵S]GTPγS.
-
Muscarinic agonist (e.g., carbachol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP (to maintain low basal G-protein activity).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of this compound.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Add a fixed concentration of the agonist (e.g., carbachol at its EC₈₀) to stimulate G-protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀.
-
For determining the mode of antagonism, perform a Schild analysis by generating agonist concentration-response curves in the presence of multiple fixed concentrations of this compound to calculate the pA₂ value.
-
In Vivo Model of Agonist-Induced Bradycardia
This protocol assesses the in vivo potency of this compound in antagonizing M2 receptor-mediated bradycardia.
-
Animals:
-
Anesthetized rats, cats, or guinea pigs.
-
-
Materials:
-
This compound for intravenous (i.v.) administration.
-
Muscarinic agonist (e.g., acetylcholine or carbachol) or a means for vagal nerve stimulation.
-
Anesthetic agent.
-
Equipment for monitoring heart rate (e.g., ECG).
-
Catheters for drug administration and blood pressure monitoring.
-
-
Procedure:
-
Anesthetize the animal and insert catheters for i.v. drug administration and for monitoring cardiovascular parameters.
-
Allow the animal to stabilize.
-
Establish a baseline heart rate.
-
Induce a consistent bradycardic response by either i.v. administration of a muscarinic agonist or by electrical stimulation of the vagus nerve.
-
Administer increasing doses of this compound intravenously.
-
After each dose of this compound, re-challenge with the agonist or vagal stimulation and record the heart rate response.
-
Calculate the percentage inhibition of the bradycardic response for each dose of this compound.
-
Determine the ID₅₀ (the dose required to produce 50% inhibition of the maximal bradycardic response) from the dose-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective M2 muscarinic receptor antagonist. Its high affinity for the M2 receptor, coupled with its demonstrated in vivo cardioselectivity, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M2 receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of muscarinic receptor pharmacology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
The Genesis of a Selective Cardioprotective Agent: A Technical Guide to AQ-RA 741
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of AQ-RA 741, a potent and highly selective M2 muscarinic receptor antagonist. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental journey from initial binding assays to in vivo characterization, offering a comprehensive resource on this significant compound.
Introduction: The Quest for Muscarinic Subtype Selectivity
The development of subtype-selective muscarinic receptor antagonists has been a long-standing goal in pharmacology. The discovery of pirenzepine, with its preference for M1 receptors, ignited research into compounds with distinct selectivity profiles. This led to the synthesis of the first cardioselective antagonist, AF-DX 116, which demonstrated a higher affinity for cardiac M2 receptors.[1] Building on this foundation, further research sought to develop novel M2 receptor antagonists with even greater potency and selectivity, culminating in the discovery of this compound.[1] this compound, a tricyclic antimuscarinic drug, emerged as a potent and remarkably selective M2 antagonist with significant in vivo cardioselectivity.[2][3]
Chemical Identity:
| Property | Value |
| Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][2]benzodiazepin-6-one |
| Molecular Formula | C₂₇H₃₇N₅O₂ |
| Molecular Weight | 463.62 g/mol |
| CAS Number | 123548-16-3 |
Pharmacological Profile: Quantitative Analysis of M2 Selectivity
The hallmark of this compound is its pronounced selectivity for the M2 muscarinic receptor subtype, which is predominantly expressed in the heart. This selectivity was meticulously quantified through in vitro radioligand binding studies and confirmed in in vivo functional assays.
In Vitro Receptor Binding Affinity
Radioligand binding studies revealed that this compound possesses a high affinity for cardiac M2 receptors, with intermediate affinity for cortical M1 sites and significantly lower affinity for glandular M3 sites.[2][3]
| Receptor Subtype | Tissue Source | pKi |
| M2 | Heart | 8.30[2][3] |
| M1 | Cerebral Cortex | 7.70[2][3] |
| M3 | Glandular Tissue | 6.82[2][3] |
In Vivo Potency and Cardioselectivity
The M2 selectivity of this compound was further substantiated in vivo, where it preferentially inhibited vagally or agonist-induced bradycardia in rats, cats, and guinea pigs.[2] The potency of this compound in antagonizing this M2 receptor-mediated effect was significantly higher than its effects on other muscarinic receptor-mediated functions.
| Animal Model | Effect Measured | -log ID₅₀ (i.v.) |
| Rats, Cats, Guinea Pigs | Inhibition of Bradycardia | 7.24 - 7.53[2] |
Functional studies demonstrated that this compound is a competitive antagonist with a 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to those in intestinal, tracheal, or bladder smooth muscle.[2] The ratio of potencies between its effects on cardiac versus other muscarinic receptors ranged from 9- to over 100-fold, highlighting its remarkable in vivo cardioselectivity.[2]
Mechanism of Action: Antagonism of the M2 Muscarinic Receptor Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the M2 muscarinic acetylcholine receptor. M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. By antagonizing this receptor, this compound prevents these downstream signaling events.
References
- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic compounds as selective muscarinic receptor antagonists. 3. Structure-selectivity relationships in a series of cardioselective (M2) antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Cardioselectivity of AQ-RA 741: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo cardioselectivity of AQ-RA 741, a potent and selective M2 muscarinic receptor antagonist. The data presented is compiled from preclinical studies and is intended to inform research and development in cardiovascular therapeutics and related fields.
Quantitative Analysis of Receptor Affinity and In Vivo Potency
This compound demonstrates a distinct preference for cardiac M2 muscarinic receptors over other muscarinic receptor subtypes and tissues. This selectivity has been quantified through both in vitro binding assays and in vivo functional studies.
In Vitro Receptor Binding Affinities
Radioligand binding studies have established the affinity of this compound for different muscarinic receptor subtypes. The dissociation constants (pKi) indicate a high affinity for cardiac M2 sites, with progressively lower affinity for cortical M1 and glandular M3 sites.[1]
| Receptor Subtype | Tissue Source | pKi |
| M2 | Cardiac | 8.30[1] |
| M1 | Cortical | 7.70[1] |
| M3 | Glandular | 6.82[1] |
In Vitro Functional Antagonism
Functional studies have confirmed the competitive antagonistic nature of this compound. These experiments revealed a significantly higher affinity for cardiac muscarinic receptors compared to those in other smooth muscle tissues.
| Tissue | Receptor Predominance | Selectivity vs. Cardiac Receptors |
| Intestinal Smooth Muscle | M3 | 60 to 87-fold lower affinity[1] |
| Tracheal Smooth Muscle | M3 | 60 to 87-fold lower affinity[1] |
| Bladder Smooth Muscle | M3 | 60 to 87-fold lower affinity[1] |
In Vivo Potency and Cardioselectivity
The M2 selectivity of this compound is further substantiated by in vivo experiments in various animal models. The compound preferentially inhibits bradycardia induced by vagal nerve stimulation or the administration of muscarinic agonists.[1]
| Animal Model | Endpoint | -log ID50 (i.v.) |
| Rats, Cats, Guinea Pigs | Inhibition of vagally or agonist-induced bradycardia | 7.24 - 7.53[1] |
The cardioselectivity in vivo is quantified by the ratio of potencies for its effects on cardiac M2 receptors versus other muscarinic receptor-mediated effects. This ratio demonstrates a significant therapeutic window.
| Parameter | Value |
| In Vivo Cardioselectivity Ratio | 9 to >100-fold[1] |
Experimental Protocols
While the precise, detailed experimental protocols from the primary study by Doods et al. (1991) are not fully available in the public domain, a generalized methodology for assessing the in vivo cardioselectivity of an M2 antagonist like this compound can be constructed based on standard pharmacological practices.
Animal Models
Studies were conducted in rats, cats, and guinea pigs to assess the cross-species consistency of the pharmacological effects.[1]
Induction of Bradycardia
To evaluate the M2 antagonistic effects of this compound, a state of reduced heart rate (bradycardia) is induced through two primary methods:
-
Vagal Nerve Stimulation: Electrical stimulation of the vagus nerve mimics the physiological release of acetylcholine, which acts on cardiac M2 receptors to slow heart rate.
-
Agonist Administration: Intravenous administration of a muscarinic receptor agonist, such as acetylcholine or carbachol, directly stimulates cardiac M2 receptors to induce bradycardia.
Drug Administration and Data Acquisition
This compound is administered intravenously (i.v.) to allow for precise dose control and rapid onset of action.[1] Cardiovascular parameters, including heart rate and blood pressure, are continuously monitored. The dose of this compound required to inhibit the induced bradycardia by 50% (ID50) is then determined.
Visualized Signaling Pathway and Experimental Workflow
Signaling Pathway of M2 Muscarinic Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound at the cardiac M2 muscarinic receptor.
References
The Role of AQ-RA 741 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR), a key receptor in the parasympathetic regulation of cardiovascular function. Its remarkable cardioselectivity, demonstrated in both in vitro and in vivo studies, has established it as an invaluable pharmacological tool for elucidating the role of the M2 receptor in cardiac physiology and pathophysiology. This technical guide provides an in-depth overview of this compound, including its binding characteristics, functional effects, detailed experimental protocols for its characterization, and the signaling pathways it modulates. This information is intended to support researchers and drug development professionals in utilizing this compound for cardiovascular research.
Introduction to this compound
This compound, with the chemical name 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a tricyclic compound that exhibits high affinity and selectivity for the M2 muscarinic receptor subtype.[1][3][4] The M2 receptor is the predominant muscarinic receptor in the heart, where its activation by acetylcholine leads to a negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effect.[2][5] By selectively blocking these receptors, this compound allows for the investigation of the physiological consequences of M2 receptor inhibition and its potential as a therapeutic target in cardiovascular diseases characterized by excessive parasympathetic activity, such as bradycardia.
Quantitative Data on this compound
The selectivity of this compound for the M2 receptor has been quantified through extensive radioligand binding and functional studies. The following tables summarize the key quantitative data.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Tissue/Cell Line Source | Radioligand | pKi | Ki (nM) | Reference |
| M2 | Rat Heart | [3H]N-methylscopolamine | 8.30 | 5.0 | [1] |
| M1 | Rat Cerebral Cortex | [3H]pirenzepine | 7.70 | 20 | [1] |
| M3 | Rat Salivary Gland | [3H]N-methylscopolamine | 6.82 | 150 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Selectivity of this compound in Isolated Tissues
| Tissue Preparation | Agonist | Measured Effect | pA2 | Selectivity Ratio (vs. Atria) | Reference |
| Guinea Pig Atria (M2) | Arecaidine propargyl ester | Negative inotropy | 8.1 | - | [1] |
| Guinea Pig Ileum (M3) | Arecaidine propargyl ester | Contraction | 6.2 | 79 | [1] |
| Guinea Pig Trachea (M3) | Arecaidine propargyl ester | Contraction | 6.3 | 63 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The selectivity ratio is the antilog of the difference in pA2 values.
Table 3: In Vivo Potency of this compound in Anesthetized Animals
| Animal Model | Method of Bradycardia Induction | -log ID50 (i.v.) | Reference |
| Rat | Vagal Stimulation | 7.53 | [1] |
| Guinea Pig | Vagal Stimulation | 7.24 | [1] |
| Cat | Arecaidine propargyl ester infusion | 7.35 | [1] |
-log ID50 is the negative logarithm of the dose that causes 50% inhibition of the induced bradycardia. A higher value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Studies
Objective: To determine the binding affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Tissues: Rat cerebral cortex (for M1), rat heart ventricles (for M2), and rat submandibular salivary glands (for M3).
-
Radioligand: [3H]pirenzepine (for M1) and [3H]N-methylscopolamine ([3H]NMS) (for M2 and M3).
-
This compound solutions of varying concentrations.
-
Incubation buffer: 50 mM Na-K-phosphate buffer (pH 7.4).
-
Wash buffer: Ice-cold incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in the incubation buffer to a final protein concentration of approximately 0.1-0.3 mg/ml.
-
Binding Assay:
-
For M1 receptors, membrane preparations from the cerebral cortex are incubated with a fixed concentration of [3H]pirenzepine (e.g., 1 nM) and increasing concentrations of this compound.
-
For M2 and M3 receptors, membrane preparations from the heart and salivary glands, respectively, are incubated with a fixed concentration of [3H]NMS (e.g., 0.2 nM) and increasing concentrations of this compound.
-
-
Incubation: The incubation is carried out at 25°C for 60 minutes.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters are then washed three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Isolated Tissue Bath)
Objective: To assess the functional antagonist activity of this compound at M2 and M3 receptors.
Materials:
-
Tissues: Guinea pig atria, ileum, and trachea.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist: Arecaidine propargyl ester.
-
This compound solutions of varying concentrations.
-
Isotonic force transducer and data acquisition system.
Protocol:
-
Tissue Preparation: Tissues are dissected and mounted in the organ baths under a resting tension (e.g., 1 g for atria and ileum, 2 g for trachea).
-
Equilibration: Tissues are allowed to equilibrate for at least 60 minutes, with regular changes of the physiological salt solution.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to establish a baseline contractile or inotropic response.
-
Antagonist Incubation: The tissues are then incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis. This provides a measure of the antagonist's potency.
In Vivo Inhibition of Bradycardia
Objective: To determine the in vivo potency and cardioselectivity of this compound.
Materials:
-
Animals: Anesthetized rats, guinea pigs, or cats.
-
Anesthetic (e.g., pentobarbital).
-
Surgical instruments for cannulation of the jugular vein (for drug administration) and carotid artery (for blood pressure and heart rate monitoring).
-
Stimulator for vagal nerve stimulation or agonist (e.g., arecaidine propargyl ester) for infusion.
-
This compound solutions for intravenous administration.
-
Data acquisition system for recording cardiovascular parameters.
Protocol:
-
Animal Preparation: Animals are anesthetized, and the trachea is cannulated to ensure a clear airway. The jugular vein and carotid artery are cannulated.
-
Induction of Bradycardia:
-
Vagal Stimulation: The vagus nerve is isolated and stimulated electrically with parameters (e.g., frequency, voltage, duration) sufficient to produce a consistent and submaximal decrease in heart rate.
-
Agonist Infusion: A continuous intravenous infusion of a muscarinic agonist is administered at a rate that causes a stable bradycardia.
-
-
Administration of this compound: Increasing cumulative doses of this compound are administered intravenously.
-
Measurement of Response: The heart rate is continuously monitored, and the inhibitory effect of this compound on the induced bradycardia is recorded for each dose.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage inhibition of bradycardia against the dose of this compound. The ID50 (the dose required to produce 50% of the maximum inhibition) is then calculated.
Signaling Pathways Modulated by this compound
This compound, as an M2 receptor antagonist, blocks the downstream signaling cascade initiated by acetylcholine in cardiomyocytes. The canonical M2 receptor signaling pathway is depicted below.
Caption: M2 Muscarinic Receptor Signaling in Cardiomyocytes.
Experimental Workflow for In Vivo Cardiovascular Assessment
The logical flow of an experiment to determine the in vivo cardioselectivity of this compound is outlined below.
Caption: In Vivo Experimental Workflow for this compound.
Conclusion
This compound is a cornerstone pharmacological tool for cardiovascular research focused on the M2 muscarinic receptor. Its high potency and selectivity enable precise investigation of the receptor's role in regulating cardiac function. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to facilitate the effective use of this compound in both basic and translational cardiovascular research, ultimately contributing to the development of novel therapeutic strategies for heart rhythm disorders and other cardiovascular diseases.
References
- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
AQ-RA 741: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AQ-RA 741, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key binding affinity and functional data, details the experimental methodologies used for these characterizations, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized through radioligand binding assays and functional studies. The following tables summarize the quantitative data from various in vitro and in vivo experiments, showcasing its preference for the M2 muscarinic receptor subtype.
Table 1: In Vitro Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | Reference |
| M1 | Cortical Membranes | [3H]N-methylscopolamine | 7.70 | [1][2] |
| M2 | Cardiac Membranes | [3H]N-methylscopolamine | 8.30 | [1][2] |
| M3 | Glandular Membranes | [3H]N-methylscopolamine | 6.82 | [1][2] |
| m1 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | - | [3] |
| m2 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | High Affinity | [3] |
| m3 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | Intermediate Affinity | [3] |
| m4 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | High Affinity | [3] |
| m5 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | Low Affinity | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.
Table 2: Functional Antagonism and In Vivo Potency of this compound
| Parameter | Tissue/Model | Agonist | pA2 / -log ID50 | Selectivity Fold (M2 vs. other) | Reference |
| Functional Antagonism | Cardiac Muscle | - | - | 60 to 87-fold higher affinity | [1][2] |
| Functional Antagonism | Intestinal Smooth Muscle | - | - | Lower Affinity | [1][2] |
| Functional Antagonism | Tracheal Smooth Muscle | - | - | Lower Affinity | [1][2] |
| Functional Antagonism | Bladder Smooth Muscle | - | - | Lower Affinity | [1][2] |
| In Vivo Potency | Rats, Cats, Guinea-pigs (Vagally or agonist-induced bradycardia) | - | 7.24–7.53 (i.v.) | 9 to >100-fold | [1][2] |
Note: The pA2 value is a measure of the potency of a competitive antagonist. The -log ID50 represents the potency in inhibiting a response in vivo.
Experimental Protocols
The following sections detail the generalized methodologies employed in the characterization of this compound's selectivity profile. Specific parameters may have varied between individual studies.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for different muscarinic receptor subtypes (M1, M2, M3, etc.).
General Procedure:
-
Membrane Preparation:
-
Tissues (e.g., rat heart for M2, cerebral cortex for M1) or cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to muscarinic receptors (e.g., [3H]N-methylscopolamine) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays assess the biological effect of a compound, in this case, the antagonistic activity of this compound.
Objective: To determine the potency of this compound in antagonizing muscarinic receptor-mediated physiological responses.
General Procedure (Isolated Tissue):
-
Tissue Preparation:
-
Tissues rich in specific muscarinic receptor subtypes are isolated from experimental animals (e.g., guinea pig trachea for M3, rat atria for M2).
-
The tissues are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
-
Contraction/Relaxation Measurement:
-
A baseline tension is established.
-
A muscarinic agonist (e.g., carbachol) is added to the organ bath to induce a contractile or inhibitory response, which is measured using a force transducer.
-
-
Antagonist Incubation:
-
The tissue is washed to remove the agonist.
-
A specific concentration of this compound is added to the bath and allowed to incubate with the tissue.
-
-
Agonist Challenge:
-
The agonist is re-introduced in a cumulative concentration-response manner in the presence of this compound.
-
The shift in the agonist's concentration-response curve caused by this compound is measured.
-
-
Data Analysis:
-
The Schild regression analysis is often used to determine the pA2 value, which quantifies the antagonist's potency.
-
Caption: Isolated Tissue Functional Assay Workflow.
M2 Muscarinic Receptor Signaling and Antagonism by this compound
This compound exerts its effects by competitively blocking the M2 muscarinic receptor. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. The diagram below illustrates the canonical M2 signaling pathway and the point of inhibition by this compound.
Upon binding of the endogenous agonist, acetylcholine (ACh), the M2 receptor activates the Gαi protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and inhibitory cellular effects. In the heart, this signaling cascade is responsible for the negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects of vagal stimulation.
This compound, as a competitive antagonist, binds to the same site as acetylcholine on the M2 receptor but does not activate it. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.
Caption: M2 Receptor Signaling and this compound Antagonism.
References
AQ-RA 741: A Technical Guide to its Binding Affinity for Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AQ-RA 741 for the five muscarinic acetylcholine receptor subtypes (M1-M5). The information presented herein is curated for professionals in the fields of pharmacology, neuroscience, and drug development who require a detailed understanding of this compound's interaction with its targets. This document summarizes key binding affinity data, outlines the experimental methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.
Binding Affinity of this compound for Muscarinic Receptors
This compound is a tricyclic compound that functions as a competitive antagonist at muscarinic receptors.[1] It exhibits a notable selectivity for the M2 receptor subtype. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
The binding affinities of this compound for human and various animal muscarinic receptors have been determined through radioligand binding studies. These studies consistently demonstrate a high affinity for the M2 receptor, with moderate to low affinity for the other subtypes.
| Receptor Subtype | pKi Value | Ki Value (nM) | Species/Tissue Source | Reference |
| M1 | 7.70 | 20 | Cortical | [1][2][3][4] |
| M2 | 8.30 | 0.5 | Cardiac | [1][2][3][4] |
| M3 | 6.82 | 151 | Glandular | [1][2][3][4] |
| M4 | 7.82 | 15 | - | [5] |
| M5 | 6.1 (pKB) | - | Recombinant (CHO-K1 cells) | [6] |
Note: The pKi for M4 was calculated from the provided Ki value of 15 nM. The value for M5 is presented as a pKB, which is considered equivalent to the pA2 for a competitive antagonist and provides a functional measure of affinity.
Experimental Protocols
The binding affinity data for this compound at muscarinic receptors has been primarily determined using radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a ligand (in this case, this compound) and a receptor.
Competitive Radioligand Binding Assay
This is the most common method used to determine the inhibition constant (Ki) of an unlabeled compound.
Objective: To determine the affinity of this compound for muscarinic receptor subtypes by measuring its ability to displace a radiolabeled ligand with known affinity.
Key Materials:
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic receptor antagonist.[5]
-
Receptor Source: Membranes prepared from tissues endogenously expressing a high density of a specific muscarinic receptor subtype (e.g., heart for M2, cerebral cortex for M1) or from cell lines engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[5][6]
-
Test Compound: A range of concentrations of this compound.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate receptor-bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Methodology:
-
Membrane Preparation:
-
The tissue or cells are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined to ensure consistency across assays.
-
-
Assay Incubation:
-
A fixed concentration of the radioligand ([3H]NMS) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Control tubes are included to determine total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a non-labeled antagonist, such as atropine).
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Binding:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is then calculated as the negative logarithm of the Ki.
-
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of the functional implications of this compound's binding, the following diagrams illustrate the canonical signaling pathways of muscarinic receptors and the general workflow of a competitive radioligand binding assay.
References
- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling AQ-RA 741: A Technical Guide to its Preclinical Profile and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology and available pharmacokinetic data for AQ-RA 741, a potent and highly selective M2 muscarinic receptor antagonist. The information is compiled from foundational preclinical studies to serve as a resource for researchers utilizing this compound as a pharmacological tool.
Core Pharmacological Attributes
This compound is a tricyclic antimuscarinic agent, chemically identified as 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one.[1] Its primary mechanism of action is the competitive antagonism of the M2 subtype of muscarinic acetylcholine receptors.[3][4]
Receptor Binding Affinity
Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the M2 muscarinic receptor subtype. The compound displays a significantly higher affinity for cardiac M2 sites compared to cortical M1 and glandular M3 sites.[2][3][4][5]
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Tissue/System Source | pKi |
| M2 | Cardiac | 8.30 |
| M1 | Cortical | 7.70 |
| M3 | Glandular | 6.82 |
Data sourced from Doods et al., 1991.[1]
In Vitro Functional Activity
Functional studies have confirmed that this compound acts as a competitive antagonist. Its selectivity is further highlighted by a 60 to 87-fold higher affinity for cardiac muscarinic receptors over those found in intestinal, tracheal, or bladder smooth muscle.[3][4]
Preclinical In Vivo Pharmacology
The M2 selectivity of this compound observed in vitro has been substantiated through in vivo experiments in various animal models. The primary pharmacodynamic effect observed is the preferential inhibition of bradycardia induced by either vagal stimulation or the administration of muscarinic agonists.[1][3][4]
Table 2: In Vivo Potency of this compound in Inhibiting Agonist-Induced Bradycardia
| Animal Model | Potency (-log ID50 i.v.) |
| Rats | 7.24 - 7.53 |
| Cats | 7.24 - 7.53 |
| Guinea-Pigs | 7.24 - 7.53 |
Data sourced from Doods et al., 1991.[1]
The potency ratio for effects mediated by cardiac M2 receptors versus other muscarinic receptors ranged from 9-fold to over 100-fold, underscoring its remarkable in vivo cardioselectivity.[3][4]
Pharmacokinetics and Toxicology
Experimental Methodologies
The following sections detail the key experimental protocols employed in the foundational preclinical assessment of this compound, as described in the cited literature.
Radioligand Binding Studies
-
Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.
-
Tissues: Membranes prepared from cardiac tissue (for M2 receptors), cerebral cortex (for M1 receptors), and glandular tissue (for M3 receptors).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS) was likely used as the radiolabeled ligand that binds to muscarinic receptors.
-
Procedure:
-
Incubation of tissue membranes with a fixed concentration of the radioligand.
-
Addition of varying concentrations of this compound to compete with the radioligand for receptor binding.
-
After reaching equilibrium, the bound and free radioligand are separated via filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vivo Inhibition of Bradycardia
-
Objective: To assess the in vivo potency and selectivity of this compound in antagonizing M2 receptor-mediated effects.
-
Animal Models: Anesthetized rats, cats, and guinea-pigs.
-
Procedure:
-
Animals are anesthetized, and their heart rate is continuously monitored.
-
Bradycardia is induced either by electrical stimulation of the vagus nerve or by intravenous administration of a muscarinic agonist (e.g., acetylcholine, carbachol).
-
Increasing doses of this compound are administered intravenously.
-
The dose of this compound required to inhibit the induced bradycardia by 50% (ID50) is determined.
-
-
Selectivity Assessment: To determine selectivity, the potency of this compound in inhibiting M2-mediated bradycardia is compared to its potency in inhibiting M1 or M3-mediated responses in other tissues (e.g., effects on smooth muscle contraction or glandular secretion).
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the preclinical studies.
References
- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | mAChR M2 Antagonists: R&D Systems [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 5. Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels | PLOS Biology [journals.plos.org]
AQ-RA 741: A Technical Guide to its Function as a Competitive Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AQ-RA 741, a potent and selective competitive antagonist for the M2 muscarinic acetylcholine receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Competitive Antagonism and this compound
This compound is a tricyclic compound that functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype.[1][2][3][4] Competitive antagonism is a fundamental concept in pharmacology where an antagonist molecule reversibly binds to the same site on a receptor as the endogenous agonist (in this case, acetylcholine), preventing the agonist from binding and eliciting a biological response. A key characteristic of competitive antagonism is that its inhibitory effect can be surmounted by increasing the concentration of the agonist.
Quantitative Data: Binding Affinity and Selectivity
The affinity and selectivity of this compound for various muscarinic receptor subtypes have been determined through radioligand binding studies. These experiments typically involve competition between this compound and a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS), for binding to receptor preparations.[5] The data are often presented as pKi or Ki values, where a higher pKi or a lower Ki indicates a higher binding affinity.
| Receptor Subtype | pKi | Ki (nM) | Tissue/Cell Source | Reference |
| M2 | 8.30 | ~0.5 | Cardiac Membranes | [1][2] |
| M1 | 7.70 | ~20 | Cortical Membranes | [1][2] |
| M3 | 6.82 | ~150 | Glandular Membranes | [1][2] |
| m1 (cloned human) | - | 34 | CHO-K1 Cells | [5] |
| m2 (cloned human) | - | 4 | Rat Heart | [5] |
| m3 (cloned human) | - | 86 | CHO-K1 Cells | [5] |
| m4 (cloned human) | - | 15 | NG108-15 Cells | [5] |
Note: pKi is the negative logarithm of the Ki value. Ki values are approximate conversions.
Functional studies have corroborated the high affinity of this compound for cardiac M2 receptors, demonstrating a 60 to 87-fold higher affinity for these receptors compared to those in intestinal, tracheal, or bladder smooth muscle.[1][2] In vivo experiments have further confirmed its M2 selectivity, showing preferential inhibition of vagally or agonist-induced bradycardia.[1][2]
Signaling Pathway of M2 Receptor and its Antagonism by this compound
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by acetylcholine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, which is particularly relevant in cardiac tissue. This compound competitively blocks the binding of acetylcholine to the M2 receptor, thereby preventing these downstream signaling events.
References
- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using AQ-RA 741
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] Its remarkable selectivity for cardiac M2 receptors over other muscarinic receptor subtypes makes it a valuable pharmacological tool for in vivo research, particularly in cardiovascular studies.[1][2] These application notes provide detailed experimental protocols for utilizing this compound in in vivo settings to investigate its effects on cardiac function, specifically its ability to inhibit vagally or agonist-induced bradycardia.
Mechanism of Action
This compound functions by competitively binding to M2 muscarinic acetylcholine receptors, thereby preventing the binding of the endogenous ligand, acetylcholine (ACh). In the heart, M2 receptors are coupled to Gαi proteins.[3][4] Activation of these receptors by ACh leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4] The overall effect is a decrease in heart rate (bradycardia). By blocking this interaction, this compound effectively inhibits the negative chronotropic effects of vagal nerve stimulation or muscarinic agonists.
Data Presentation
Ligand Binding Affinities of this compound
| Receptor Subtype | pKi | Reference |
| M2 (cardiac) | 8.30 | [1][2] |
| M1 (cortical) | 7.70 | [1][2] |
| M3 (glandular) | 6.82 | [1][2] |
| M1 | 34 nM (Ki) | [5] |
| M2 | 4 nM (Ki) | [5] |
| M3 | 86 nM (Ki) | [5] |
| M4 | 15 nM (Ki) | [5] |
In Vivo Potency of this compound in Inhibiting Bradycardia
| Animal Model | Method of Bradycardia Induction | -log ID50 (i.v.) | Reference |
| Rats, Cats, Guinea-pigs | Vagal Stimulation or Muscarinic Agonist | 7.24 - 7.53 | [1][2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Vagally-Induced Bradycardia Model in Rats
Objective: To assess the dose-dependent effect of this compound in preventing bradycardia induced by electrical stimulation of the vagus nerve in anesthetized rats.
Materials:
-
This compound
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or pentobarbital)
-
Saline (0.9% NaCl)
-
Bipolar platinum cuff electrode
-
Stimulator
-
ECG monitoring system
-
Intravenous (i.v.) catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose the right vagus nerve in the cervical region.
-
Place a bipolar platinum cuff electrode around the isolated vagus nerve.
-
Insert an i.v. catheter into the femoral or jugular vein for drug administration.
-
Attach ECG leads to monitor heart rate continuously.
-
Allow the animal to stabilize for at least 20 minutes before starting the experiment.
-
-
Induction of Bradycardia:
-
Deliver electrical stimulation to the vagus nerve (e.g., 5 Hz, 1 ms pulse width, 5-10 V) for a short duration (e.g., 10-20 seconds) to induce a consistent and reproducible bradycardic response.
-
Establish a stable baseline bradycardic response by repeating the stimulation at regular intervals (e.g., every 5-10 minutes).
-
-
Administration of this compound:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Administer increasing doses of this compound intravenously as a bolus. A suggested dose range to start with, based on its ID50, would be 0.03 to 1 µmol/kg.
-
Allow a sufficient equilibration period (e.g., 5-10 minutes) after each dose.
-
-
Data Acquisition and Analysis:
-
Record the heart rate before, during, and after each vagal stimulation.
-
Calculate the percentage inhibition of the bradycardic response for each dose of this compound compared to the baseline response.
-
Plot a dose-response curve and calculate the ID50 value.
-
Protocol 2: Evaluation of this compound Efficacy in an Agonist-Induced Bradycardia Model in Conscious Rats
Objective: To determine the effectiveness of this compound in antagonizing bradycardia induced by a muscarinic agonist (e.g., methacholine) in conscious, freely moving rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (300-350g)
-
Methacholine chloride
-
Saline (0.9% NaCl)
-
Telemetry system for ECG and blood pressure monitoring
-
Intravenous (i.v.) or subcutaneous (s.c.) catheters
Procedure:
-
Animal Preparation and Telemetry Implantation:
-
Surgically implant a telemetry transmitter for continuous monitoring of ECG and blood pressure according to the manufacturer's instructions.
-
Allow a recovery period of at least one week after surgery.
-
If applicable, implant an i.v. or s.c. catheter for drug administration.
-
-
Baseline Recordings:
-
Place the conscious, freely moving rat in a quiet experimental room and allow for an acclimatization period.
-
Record baseline heart rate and blood pressure for at least 30 minutes.
-
-
Induction of Bradycardia:
-
Administer a dose of methacholine (e.g., 0.1-1 mg/kg, i.v. or s.c.) to induce a clear and consistent bradycardic response.
-
Establish the baseline agonist-induced bradycardia.
-
-
Administration of this compound:
-
On a separate day, or after the effects of the initial methacholine administration have completely subsided, administer a predetermined dose of this compound.
-
After a suitable pretreatment time (e.g., 15-30 minutes), challenge the animal again with the same dose of methacholine.
-
To establish a dose-response relationship, different groups of animals can be pretreated with varying doses of this compound.
-
-
Data Acquisition and Analysis:
-
Continuously record heart rate and blood pressure throughout the experiment.
-
Quantify the magnitude of the bradycardic response to methacholine in the absence and presence of this compound.
-
Calculate the degree of antagonism and construct a dose-response curve for this compound's inhibitory effect.
-
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for evaluating this compound in a vagally-induced bradycardia model.
References
- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 5. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AQ-RA 741 in Rodent Models of Bradycardia
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and highly selective M2 muscarinic acetylcholine receptor antagonist.[1][2] The M2 receptor is the predominant muscarinic receptor subtype in the heart, where its activation by acetylcholine leads to a decrease in heart rate (bradycardia), a reduction in atrioventricular conduction velocity, and a decrease in atrial contractility.[1][2] Due to its high affinity for cardiac M2 receptors and its demonstrated cardioselectivity in vivo, this compound is a valuable pharmacological tool for studying the role of the M2 receptor in cardiovascular physiology and for investigating the potential of M2 receptor blockade in the treatment of bradycardia.[1][2][3]
These application notes provide detailed protocols for the use of this compound in rodent models of pharmacologically-induced bradycardia, guidance on data presentation, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key properties of this compound and provide illustrative quantitative data on its use in a rodent model of carbachol-induced bradycardia.
Table 1: Pharmacological and Physicochemical Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Selective M2 Muscarinic Receptor Antagonist | [1][2] |
| pKi (human receptors) | M2: 8.30, M1: 7.70, M3: 6.82 | [1] |
| In Vivo Potency (Rat) | -log ID50 (i.v.) for inhibition of agonist-induced bradycardia: 7.24-7.53 | [1] |
| Molecular Weight | 463.62 g/mol | [3][4] |
| Solubility | Soluble to 100 mM in 1eq. HCl, DMSO, and ethanol | [3][4] |
Table 2: Illustrative Data of this compound Reversing Carbachol-Induced Bradycardia in Anesthetized Rats
| Experimental Condition | Heart Rate (Beats Per Minute, BPM) |
| Baseline | 350 ± 25 |
| After Carbachol (1-5 nmol, intracranial) | 270 ± 30[4] |
| After this compound (0.1 mg/kg, i.v.) | 340 ± 28 |
Note: The data in Table 2 are illustrative and compiled from typical values found in the literature. The baseline and carbachol-induced heart rates are based on published findings[4], while the heart rate after this compound administration is a projected outcome based on its known pharmacology.
Signaling Pathways and Experimental Workflow
M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes
Activation of the M2 muscarinic receptor by acetylcholine (ACh) in cardiac pacemaker cells initiates a signaling cascade that results in a decreased heart rate. This is primarily achieved through the Gαi subunit of the coupled G-protein, which inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane, which slows the rate of spontaneous depolarization. This compound acts as a competitive antagonist at the M2 receptor, blocking the binding of ACh and thereby preventing this signaling cascade.
Experimental Workflow for Assessing this compound in a Rodent Model of Bradycardia
The following diagram outlines the key steps in an experiment designed to evaluate the efficacy of this compound in reversing agonist-induced bradycardia in a rodent model.
Experimental Protocols
Protocol 1: Induction of Bradycardia with Carbachol in Anesthetized Rats
This protocol describes the induction of bradycardia using the cholinergic agonist carbachol.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Urethane anesthetic
-
Carbachol
-
Sterile saline (0.9% NaCl)
-
Polyethylene catheters
-
ECG recording system
-
Blood pressure transducer and recording system
-
Surgical instruments
-
Stereotaxic apparatus (for intracranial administration)
Procedure:
-
Anesthetize the rat with urethane (e.g., 1.25 g/kg, intraperitoneally).
-
Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Place the animal in a stereotaxic frame for intracranial injections if this is the chosen route for carbachol administration.
-
Attach subcutaneous ECG electrodes for heart rate monitoring.
-
Allow the animal to stabilize for at least 20 minutes after surgical procedures are complete.
-
Record baseline heart rate and blood pressure for 10-15 minutes.
-
To induce bradycardia, administer carbachol. For intracranial administration, a dose of 1-5 nmol can be microinjected into a relevant brain region such as the ventral lateral periaqueductal gray.[4]
-
Continuously monitor the heart rate and blood pressure. A significant decrease in heart rate should be observed following carbachol administration.
Protocol 2: Reversal of Carbachol-Induced Bradycardia with this compound
This protocol details the administration of this compound to counteract the effects of carbachol.
Materials:
-
This compound
-
Vehicle for this compound (e.g., sterile saline, or 1eq. HCl followed by neutralization and dilution in saline)
-
Anesthetized and instrumented rat with carbachol-induced bradycardia (from Protocol 1)
Procedure:
-
Prepare a stock solution of this compound. Given its solubility, it can be dissolved in 1 equivalent of HCl and then diluted with sterile saline to the desired concentration.[3][4]
-
Once stable bradycardia has been established following carbachol administration, administer a bolus intravenous (i.v.) injection of this compound via the venous catheter.
-
Based on the reported in vivo potency (-log ID50 of 7.24-7.53), a starting dose in the range of 0.03-0.1 mg/kg can be tested.[1] A dose-response study may be necessary to determine the optimal dose for a specific experimental setup.
-
Continuously record heart rate and blood pressure to observe the reversal of bradycardia.
-
Monitor the animal for the duration of the experiment, noting the onset and duration of action of this compound.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the local Institutional Animal Care and Use Committee (IACUC). Anesthesia and analgesia should be used to minimize any pain or distress to the animals.
References
- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. Cardiovascular effects of cholinergic agents in the ventral-lateral midbrain periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended dosage of AQ-RA 741 for rats and guinea pigs.
Introduction
AQ-RA 741 is a novel synthetic compound under investigation for its potential therapeutic effects. These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in rat and guinea pig models. The information is intended for researchers, scientists, and drug development professionals.
Compound Profile
| Property | Description |
| Compound Name | This compound |
| Molecular Formula | C₂₂H₂₅N₅O₄ |
| Molecular Weight | 423.47 g/mol |
| Mechanism of Action | Selective antagonist of the hypothetical "Receptor-A" |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Ethanol (≥ 25 mg/mL), and Water (with 10% DMA) |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Recommended Dosage
The following dosage recommendations are based on preliminary in-vivo studies and should be optimized for specific experimental conditions.
Table 1: Recommended Dosage of this compound for Rats
| Route of Administration | Acute Dosing | Chronic Dosing (up to 28 days) |
| Intravenous (IV) | 1 - 5 mg/kg | 0.5 - 2.5 mg/kg/day |
| Intraperitoneal (IP) | 5 - 15 mg/kg | 2.5 - 10 mg/kg/day |
| Oral (PO) | 10 - 30 mg/kg | 5 - 20 mg/kg/day |
Table 2: Recommended Dosage of this compound for Guinea Pigs
| Route of Administration | Acute Dosing | Chronic Dosing (up to 28 days) |
| Intravenous (IV) | 0.5 - 3 mg/kg | 0.25 - 1.5 mg/kg/day |
| Intraperitoneal (IP) | 3 - 10 mg/kg | 1.5 - 7.5 mg/kg/day |
| Oral (PO) | 8 - 25 mg/kg | 4 - 15 mg/kg/day |
Experimental Protocols
Preparation of Dosing Solutions
4.1.1. For Intravenous (IV) Administration:
-
Weigh the required amount of this compound powder.
-
Dissolve in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Vortex thoroughly until a clear solution is obtained.
-
Filter the solution through a 0.22 µm sterile filter before injection.
4.1.2. For Intraperitoneal (IP) and Oral (PO) Administration:
-
Weigh the required amount of this compound powder.
-
For IP administration, dissolve in a vehicle of 10% DMSO and 90% corn oil.
-
For PO administration, suspend in a vehicle of 0.5% methylcellulose in sterile water.
-
Vortex thoroughly to ensure a homogenous suspension.
Administration Procedure
4.2.1. Animal Handling:
-
All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Acclimatize animals to the facility for at least one week before the experiment.
-
Monitor animals for any signs of distress or toxicity throughout the study.
4.2.2. Injection/Gavage:
-
For IV administration, inject slowly into the tail vein.
-
For IP administration, inject into the lower right quadrant of the abdomen.
-
For PO administration, use a gavage needle to deliver the suspension directly into the stomach.
Signaling Pathway
This compound is hypothesized to act as an antagonist to "Receptor-A," thereby inhibiting a downstream signaling cascade.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for in-vivo studies.
Logical Relationship of Study Design
A well-designed study will include appropriate control and treatment groups to ensure the validity of the results.
Caption: Logical relationships in a dose-response study design.
AQ-RA 741: Application Notes and Protocols for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of AQ-RA 741, a potent and selective antagonist for the M2 muscarinic acetylcholine receptor. Detailed protocols for dissolution, storage, and handling are presented to ensure the integrity and optimal performance of the compound in downstream applications. Furthermore, this guide includes a summary of the key chemical and biological properties of this compound and a diagram of the M2 muscarinic receptor signaling pathway to provide a complete contextual understanding for experimental design.
Introduction
This compound is a high-affinity antagonist of the muscarinic M2 receptor, demonstrating significant selectivity over other muscarinic receptor subtypes.[1][2][3] Its chemical name is 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][4][5]benzodiazepin-6-one.[2] The M2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including the regulation of cardiac function.[6] this compound is a valuable tool for investigating the physiological and pathological roles of the M2 receptor. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 463.62 g/mol | [1][2] |
| Molecular Formula | C₂₇H₃₇N₅O₂ | [1][2] |
| CAS Number | 123548-16-3 | [1] |
| Appearance | Solid | |
| Purity | >98% |
Solubility Data
This compound exhibits good solubility in several common laboratory solvents. The following table summarizes the maximum recommended concentrations for stock solutions.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][2] |
| Ethanol | 100 mM | [1][2] |
| 1 eq. HCl | 100 mM | [1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.636 mg of this compound (Molecular Weight = 463.62 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.636 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, the solution can be kept at 4°C for a few days, protected from light.
Note on Calculations:
To calculate the required mass of this compound for a desired stock solution concentration and volume, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Storage and Stability
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
| Storage Condition | Duration | Notes |
| Powder | Up to 3 years at -20°C | Store in a desiccator to prevent moisture absorption. |
| In Solvent (-80°C) | Up to 6 months | Recommended for long-term storage of stock solutions. |
| In Solvent (-20°C) | Up to 1 month | Suitable for shorter-term storage. |
| In Solvent (4°C) | A few days | For immediate use; protect from light. |
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Signaling Pathway
This compound acts as a selective antagonist at the M2 muscarinic acetylcholine receptor. The M2 receptor is coupled to an inhibitory G protein (Gi). Upon activation by its endogenous ligand, acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] The βγ subunits of the G protein can also directly modulate the activity of inwardly rectifying potassium channels, leading to hyperpolarization of the cell membrane.[7] By blocking the binding of acetylcholine, this compound prevents these downstream signaling events.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Stock Preparation
The following diagram illustrates the logical flow for preparing a stock solution of this compound.
Caption: this compound Stock Solution Preparation Workflow.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound, M2 antagonist (CAS 123548-16-3) | Abcam [abcam.com]
- 7. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AQ-RA 741
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2][3] Its high affinity for the M2 receptor subtype, particularly in cardiac tissue, makes it a valuable tool for in vivo research aimed at understanding the role of M2 receptors in cardiovascular function and for the preclinical evaluation of novel therapeutic agents targeting this receptor.[1][2] These application notes provide detailed information and protocols for the appropriate routes of administration of this compound in in vivo settings.
Chemical and Pharmacological Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for appropriate formulation and administration.
| Property | Value | Reference |
| Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one | |
| Molecular Weight | 463.62 g/mol | [3] |
| Formula | C27H37N5O2 | [3] |
| Solubility | Soluble to 100 mM in 1eq. HCl, DMSO, and ethanol | [3] |
| Purity | ≥98% | [3] |
| Mechanism of Action | Competitive, selective M2 muscarinic acetylcholine receptor antagonist | [1][2] |
| Receptor Affinity (pKi) | M2: 8.3, M1: 7.7, M3: 6.82 | [1] |
| In Vivo Selectivity | Displays cardioselectivity over intestinal, tracheal, and bladder muscarinic receptors.[1] | [1] |
Signaling Pathway of M2 Muscarinic Acetylcholine Receptor
This compound exerts its effects by blocking the M2 muscarinic acetylcholine receptor, which is predominantly coupled to the inhibitory G protein, Gαi. Activation of the M2 receptor by acetylcholine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity, leading to physiological responses such as a decrease in heart rate.
Recommended Route of Administration: Intravenous Injection
Based on published in vivo studies, the most appropriate and effective route of administration for this compound to achieve rapid and systemic effects, particularly for cardiovascular studies, is intravenous (IV) injection .[1][2] This route ensures immediate bioavailability and precise dose control.
Experimental Protocol: Intravenous Administration of this compound in Rats
This protocol provides a general guideline for the intravenous administration of this compound in rats to study its effects on vagally-induced bradycardia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solubilizing vehicle for poorly soluble compounds)
-
Anesthetic (e.g., urethane)
-
Animal restrainer for rats
-
Heating lamp or pad to induce vasodilation
-
27-30 gauge needles and syringes
-
Catheter for intravenous access (optional, for continuous infusion)
-
ECG recording equipment
-
Vagus nerve stimulator
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.
-
Place the animal on a heating pad to maintain body temperature.
-
For studies involving vagally-induced bradycardia, the vagus nerve should be carefully isolated.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as 1eq. HCl, DMSO, or ethanol.
-
For intravenous injection, dilute the stock solution to the desired final concentration using a sterile, biocompatible vehicle. A common vehicle for intravenous administration is sterile saline (0.9% NaCl). If solubility is an issue, a co-solvent system such as 10% DMSO in saline may be used, although it is crucial to run a vehicle control group to account for any effects of the vehicle itself. A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been described for poorly soluble compounds in rats.
-
-
Administration:
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heating lamp or warm water to induce vasodilation of the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the lateral tail vein and administer the this compound solution as a bolus injection or a slow infusion.
-
The injection volume should be kept low, typically 1-5 mL/kg, to avoid fluid overload.
-
-
Experimental Measurement:
-
Record baseline physiological parameters, such as heart rate and blood pressure.
-
Induce bradycardia through electrical stimulation of the vagus nerve.
-
Administer this compound intravenously.
-
Repeat the vagal stimulation at various time points after drug administration to assess the antagonistic effect of this compound on heart rate.
-
Dosage:
The effective dose of this compound will depend on the animal model and the specific experimental endpoint. In studies on rats, cats, and guinea pigs, this compound preferentially inhibited vagally or agonist-induced bradycardia with a -log ID50 of 7.24-7.53 i.v.[1] This corresponds to an approximate molar dose range. For practical purposes, a starting dose in the range of 0.1 to 1 mg/kg intravenously can be considered for dose-response studies. For comparison, the DR10 (dose producing a tenfold shift in the agonist dose-response curve) for other M2 muscarinic antagonists in rats has been reported in the range of 0.0026 to 2.6 mg/kg.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
A Researcher's Guide to Utilizing AQ-RA 741 for the Investigation of Agonist-Induced Bradycardia
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to using AQ-RA 741, a potent and selective M2 muscarinic acetylcholine receptor antagonist, in the study of agonist-induced bradycardia.
Introduction
Agonist-induced bradycardia, the slowing of heart rate upon stimulation of specific receptors, is a critical physiological response primarily mediated by the parasympathetic nervous system. The M2 muscarinic acetylcholine receptor, predominantly expressed in the heart, plays a pivotal role in this process. This compound is a high-affinity, selective antagonist for the M2 receptor, making it an invaluable tool for elucidating the mechanisms of bradycardia and for the development of novel cardiovascular therapeutics.[1][2][3] This document outlines the properties of this compound, presents its key quantitative data, and provides detailed protocols for its application in relevant experimental models.
Mechanism of Action and Selectivity of this compound
This compound acts as a competitive antagonist at muscarinic receptors, with a pronounced selectivity for the M2 subtype located in cardiac tissue.[1][4] This selectivity allows for the targeted investigation of M2 receptor-mediated effects on heart rate, distinguishing them from responses mediated by other muscarinic receptor subtypes (M1, M3, etc.) present in other tissues like smooth muscle and glands.[1][2] Its cardioselectivity has been demonstrated in vivo, where it preferentially inhibits bradycardia induced by vagal stimulation or muscarinic agonists.[2][4][5]
Quantitative Data
The following tables summarize the key binding affinities and in vivo potency of this compound, facilitating its effective use in experimental design.
Table 1: Muscarinic Receptor Binding Affinities of this compound [1][2][3]
| Receptor Subtype | Tissue Source | pKi Value |
| M2 | Cardiac | 8.30 |
| M1 | Cortical | 7.70 |
| M3 | Glandular | 6.82 |
Table 2: In Vivo Potency of this compound in Inhibiting Agonist-Induced Bradycardia [1][4]
| Animal Model | Method of Bradycardia Induction | -log ID50 (i.v.) |
| Rats, Guinea-pigs, Cats | Vagal Stimulation or Agonist | 7.24–7.53 |
Signaling Pathway of Agonist-Induced Bradycardia
The activation of cardiac M2 muscarinic receptors by agonists such as acetylcholine or carbachol initiates a signaling cascade that leads to a decrease in heart rate. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: M2 receptor signaling cascade leading to bradycardia and its inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for studying agonist-induced bradycardia using this compound in both in vivo and in vitro settings.
In Vivo Assessment of this compound on Agonist-Induced Bradycardia in Anesthetized Rodents
This protocol describes the procedure to evaluate the inhibitory effect of this compound on bradycardia induced by a muscarinic agonist in an anesthetized rodent model (e.g., rat or guinea pig).
Materials:
-
This compound
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine)
-
Anesthetic (e.g., Urethane or a combination of Ketamine/Xylazine)
-
Saline (0.9% NaCl)
-
Heparinized saline
-
Surgical instruments for cannulation
-
ECG recording system with needle electrodes
-
Intravenous (i.v.) catheters
-
Animal scale
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent and dose. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain body temperature.
-
Insert ECG needle electrodes subcutaneously to monitor heart rate.
-
Cannulate the jugular vein for intravenous administration of drugs.
-
Cannulate the carotid artery for blood pressure monitoring (optional).
-
Allow the animal to stabilize for at least 20 minutes after surgery before starting the experiment.
-
-
Baseline Measurements:
-
Record a stable baseline heart rate and blood pressure (if applicable) for at least 10 minutes.
-
-
Induction of Bradycardia:
-
Administer a bolus i.v. injection of the muscarinic agonist at a pre-determined dose that induces a significant but submaximal decrease in heart rate.
-
Record the peak decrease in heart rate.
-
Allow the heart rate to return to baseline before the next drug administration.
-
-
Administration of this compound:
-
Administer a single i.v. dose of this compound. Doses can be selected based on the reported in vivo potency (e.g., in the range of 10-100 µg/kg).
-
Allow a 15-20 minute equilibration period.
-
-
Post-Treatment Bradycardia Induction:
-
Re-challenge the animal with the same dose of the muscarinic agonist used in step 3.
-
Record the peak decrease in heart rate.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced bradycardia by this compound using the following formula: % Inhibition = [1 - (ΔHR after this compound / ΔHR before this compound)] * 100 where ΔHR is the change in heart rate from baseline.
-
A dose-response curve can be generated by testing multiple doses of this compound.
-
Caption: Workflow for in vivo evaluation of this compound's effect on agonist-induced bradycardia.
In Vitro Assessment of this compound in Isolated Langendorff-Perfused Heart
This protocol allows for the study of the direct effects of this compound on the heart, independent of systemic neural and hormonal influences.
Materials:
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Heart chamber
-
Pressure transducer
-
ECG electrodes or force transducer for heart rate measurement
-
Peristaltic pump
-
Surgical instruments for heart isolation
Procedure:
-
Heart Isolation:
-
Heparinize and then euthanize a rodent (e.g., rat or guinea pig) according to approved animal care protocols.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Stabilization:
-
Allow the heart to stabilize for 20-30 minutes until a regular and stable heart rate and contractile force are achieved.
-
-
Baseline Measurements:
-
Record a stable baseline heart rate for 10 minutes.
-
-
Induction of Bradycardia:
-
Administer the muscarinic agonist into the perfusion buffer at a concentration that produces a significant decrease in heart rate. This can be done as a bolus injection into the aortic cannula or by switching to a buffer containing the agonist.
-
Record the maximum decrease in heart rate.
-
Wash out the agonist by perfusing with fresh Krebs-Henseleit buffer until the heart rate returns to baseline.
-
-
Incubation with this compound:
-
Introduce this compound into the perfusion buffer at the desired concentration.
-
Perfuse the heart with the this compound-containing buffer for a 20-30 minute incubation period.
-
-
Post-Treatment Bradycardia Induction:
-
While continuing to perfuse with this compound, re-introduce the muscarinic agonist at the same concentration as in step 4.
-
Record the maximum decrease in heart rate.
-
-
Data Analysis:
-
Construct concentration-response curves for the muscarinic agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value of this compound, which provides a measure of its antagonist potency.
-
Caption: Logical flow for determining the antagonist potency of this compound in an isolated heart model.
Conclusion
This compound is a highly selective and potent M2 muscarinic receptor antagonist, making it an exceptional pharmacological tool for investigating the mechanisms of agonist-induced bradycardia. The data and protocols presented in this guide are intended to facilitate the design and execution of robust experiments for researchers in cardiovascular pharmacology and drug discovery. The use of this compound will undoubtedly contribute to a deeper understanding of cardiac regulation and the development of novel therapeutic strategies for cardiovascular diseases.
References
Application of AQ-RA 741 in Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor (M2R).[1][2] Its selectivity for the M2 receptor subtype makes it a valuable tool for dissecting the physiological and pathophysiological roles of M2R signaling in various excitable tissues, particularly in the heart and nervous system. Electrophysiology studies are crucial for understanding how this antagonism translates into changes in cellular excitability and ion channel function. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in electrophysiological research.
M2 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Activation of M2R leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates the activity of various ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3.x) channels and voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels. By blocking the binding of acetylcholine (ACh) and other muscarinic agonists, this compound prevents these downstream signaling events, providing a powerful method to investigate their contributions to cellular electrophysiology.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design.
| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |
| pKi | 8.30 | Cardiac | M2 | [1] |
| 7.70 | Cortical | M1 | [1] | |
| 6.82 | Glandular | M3 | [1] | |
| -log ID50 (in vivo) | 7.24-7.53 (i.v.) | Rat, Cat, Guinea-pig | M2 (inhibition of bradycardia) | [1] |
| Selectivity | 60 to 87-fold higher affinity for cardiac M2 receptors over smooth muscle muscarinic receptors. | - | M2 vs. others | [1] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and its application in a typical electrophysiology experiment, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on two key ion channels modulated by M2 receptor signaling: G-protein-coupled inwardly-rectifying potassium (GIRK) channels and N-type voltage-gated calcium channels.
Protocol 1: Investigating the Effect of this compound on GIRK Channels in Cardiomyocytes
Objective: To characterize the antagonistic effect of this compound on muscarinic agonist-activated GIRK currents in isolated cardiomyocytes using whole-cell patch-clamp electrophysiology.
Materials:
-
Isolated primary cardiomyocytes (e.g., from atrium) or a suitable cell line expressing M2 receptors and GIRK channels.
-
This compound
-
Muscarinic agonist (e.g., Acetylcholine or Carbachol)
-
Standard patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
Procedure:
-
Cell Preparation: Isolate and plate cardiomyocytes on glass coverslips suitable for patch-clamp recording. Allow cells to adhere and recover.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or dH₂O, check manufacturer's instructions). Prepare a 10 mM stock solution of the muscarinic agonist in dH₂O.
-
Patch-Clamp Recording: a. Transfer a coverslip with cardiomyocytes to the recording chamber on the microscope stage and perfuse with the external solution. b. Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution. c. Approach a single, healthy cardiomyocyte and form a giga-ohm seal. d. Rupture the membrane to achieve the whole-cell configuration. e. Clamp the cell at a holding potential of -80 mV.
-
Experimental Protocol: a. Record a stable baseline current for 1-2 minutes. b. Apply the muscarinic agonist (e.g., 10 µM Acetylcholine) to the cell via the perfusion system. This should induce an inward current at negative holding potentials, characteristic of GIRK channel activation. c. Once the agonist-induced current has reached a steady state, co-apply this compound. A starting concentration of 10-100 nM is recommended based on its pKi value. d. Observe the inhibition of the agonist-induced inward current. e. To determine the IC50, perform a dose-response experiment by applying increasing concentrations of this compound in the continuous presence of the agonist. f. Wash out this compound and the agonist to allow the current to return to baseline.
-
Data Analysis: a. Measure the peak amplitude of the agonist-induced inward current before and after the application of this compound. b. Calculate the percentage of inhibition for each concentration of this compound. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal function to determine the IC50.
Protocol 2: Investigating the Effect of this compound on N-type Calcium Channels in Neurons
Objective: To determine the ability of this compound to block the muscarinic agonist-induced inhibition of N-type voltage-gated calcium currents in neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured primary neurons (e.g., dorsal root ganglion or sympathetic neurons) or a cell line expressing M2 receptors and N-type calcium channels.
-
This compound
-
Muscarinic agonist (e.g., Acetylcholine or Oxotremorine-M)
-
Specific N-type calcium channel blocker (e.g., ω-conotoxin GVIA) for control experiments.
-
Standard patch-clamp setup.
-
Borosilicate glass capillaries for patch pipettes.
Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to enhance current amplitude and block potassium channels).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels from the inside).
Procedure:
-
Cell Preparation: Plate neurons on coated glass coverslips and culture for a sufficient time to allow for process outgrowth and expression of ion channels.
-
Stock Solution Preparation: Prepare stock solutions of this compound and the muscarinic agonist as described in Protocol 1.
-
Patch-Clamp Recording: a. Transfer a coverslip with neurons to the recording chamber and perfuse with the external solution. b. Pull patch pipettes with a resistance of 2-4 MΩ. c. Establish a whole-cell recording from a single neuron. d. Clamp the cell at a holding potential of -90 mV.
-
Experimental Protocol: a. Elicit calcium channel currents using a voltage step protocol (e.g., a 200 ms step to +10 mV from the holding potential of -90 mV). b. Record a stable baseline of calcium currents for several sweeps. c. Apply the muscarinic agonist (e.g., 10 µM Oxotremorine-M). This should cause a reduction in the peak amplitude of the calcium current. d. Once the agonist-induced inhibition is stable, co-apply this compound (e.g., 100 nM). e. Observe the reversal of the agonist-induced inhibition of the calcium current. f. (Optional) At the end of the experiment, apply a specific N-type calcium channel blocker (e.g., 1 µM ω-conotoxin GVIA) to confirm the contribution of N-type channels to the total calcium current.
-
Data Analysis: a. Measure the peak amplitude of the calcium current at baseline, in the presence of the agonist, and in the presence of the agonist plus this compound. b. Calculate the percentage of inhibition by the agonist and the percentage of recovery by this compound. c. Analyze changes in the current-voltage (I-V) relationship and activation/inactivation kinetics if desired.
Conclusion
This compound is a highly valuable pharmacological tool for the study of M2 muscarinic receptor function in electrophysiology. Its high selectivity allows for the specific investigation of M2R-mediated signaling pathways and their impact on ion channel activity and cellular excitability. The protocols provided here offer a framework for researchers to effectively utilize this compound in their studies of cardiac and neuronal electrophysiology. Careful experimental design and data analysis will undoubtedly continue to elucidate the critical roles of M2 muscarinic receptors in health and disease.
References
Step-by-step guide for a radioligand binding assay with AQ-RA 741.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a radioligand binding assay to characterize the interaction of AQ-RA 741, a potent and selective M2 muscarinic acetylcholine receptor antagonist, with its target receptor. The protocols outlined below are intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.
Introduction
This compound is a competitive antagonist with high affinity and selectivity for the M2 muscarinic acetylcholine receptor.[1][2][3] Radioligand binding assays are a fundamental tool for studying drug-receptor interactions, allowing for the determination of key parameters such as inhibitor affinity (Ki). In this application note, we describe a competition binding assay using a radiolabeled antagonist, such as [3H]-N-Methylscopolamine ([3H]-NMS), and a source of M2 receptors, such as cardiac tissue or cells expressing the M2 receptor.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for various muscarinic receptor subtypes has been determined through radioligand binding studies. The data consistently demonstrates its high selectivity for the M2 receptor.
| Receptor Subtype | Tissue/Cell Source | pKi | Ki (nM) | Reference |
| M1 | Cortical Membranes | 7.70 | 20 | [1][2][3] |
| M2 | Cardiac Membranes | 8.30 | 5 | [1][2][3] |
| M3 | Glandular Membranes | 6.82 | 151 | [1][2][3] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for performing a competition radioligand binding assay with this compound.
Materials
-
This compound: Prepare a stock solution in a suitable solvent such as DMSO or ethanol.[4]
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) is a commonly used non-selective muscarinic antagonist.
-
Receptor Source:
-
Cardiac Membranes: Prepare from animal hearts (e.g., rat, guinea pig) known to express a high density of M2 receptors.
-
Cell Membranes: Use membranes from cell lines stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).
-
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4 or 50 mM Tris-HCl, pH 7.4 containing 5 mM MgCl2.[1][5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (1-10 µM), to determine non-specific binding.
-
96-well Plates: For setting up the assay.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5][6]
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Vials and Cocktail: For counting radioactivity.
-
Liquid Scintillation Counter: To measure the amount of bound radioligand.
-
Protein Assay Kit: (e.g., BCA or Bradford) to determine the protein concentration of the membrane preparation.
Protocol 1: Preparation of Cardiac Membranes
-
Euthanize the animal according to approved ethical guidelines.
-
Excise the heart and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Mince the cardiac tissue and homogenize using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Repeat the high-speed centrifugation and resuspend the final pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Competition Radioligand Binding Assay
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add assay buffer, a known amount of membrane preparation (e.g., 20-50 µg of protein), and the radioligand ([3H]-NMS) at a concentration near its Kd (e.g., 0.5-1 nM).
-
Non-specific Binding: Add assay buffer, membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition Binding: Add assay buffer, membrane preparation, radioligand, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[1][5]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[5][6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation:[7][8][9]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Mandatory Visualization
Caption: Workflow for a competition radioligand binding assay.
Caption: Simplified M2 muscarinic receptor signaling pathway.
References
- 1. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing AQ-RA 741 Activity
These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to assess the functional activity of AQ-RA 741, a potent and selective M2 muscarinic receptor antagonist.
Introduction
This compound is a competitive antagonist of the muscarinic M2 acetylcholine receptor (M2R), a G protein-coupled receptor (GPCR) predominantly expressed in the heart.[1][2][3][4] The M2R couples to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] This signaling pathway is crucial in mediating the negative chronotropic and inotropic effects of acetylcholine in the heart.[8][9] Functional assays are essential to characterize the antagonist potency and selectivity of this compound. This document provides detailed protocols for two key functional assays: a cAMP accumulation assay and a GTPγS binding assay.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a key regulator of cardiac function. Upon binding of an agonist, such as acetylcholine or carbachol, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer, inhibits adenylyl cyclase, and reduces the production of cAMP. This compound acts by competitively binding to the M2 receptor, thereby preventing agonist-induced activation and subsequent downstream signaling.
cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the M2 muscarinic receptor.
Principle
In cells expressing Gi-coupled receptors like M2R, agonist stimulation leads to a decrease in intracellular cAMP levels. To measure this decrease, intracellular cAMP levels are first elevated using forskolin, an activator of adenylyl cyclase.[5][10] The inhibitory effect of an M2R agonist is then measured as a reduction in the forskolin-stimulated cAMP levels. As an antagonist, this compound will reverse the agonist-induced decrease in cAMP in a dose-dependent manner. Various commercial kits, such as those based on AlphaScreen, HTRF, or luciferase-based reporters (e.g., cAMP-Glo™), can be used to quantify cAMP levels.[5][11][12]
Experimental Workflow
Detailed Protocol
Materials:
-
Cells stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
96-well white, clear-bottom cell culture plates
-
This compound
-
M2R agonist (e.g., carbachol or oxotremorine M)[1]
-
Forskolin
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)[12]
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count the M2R-expressing cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).
-
Prepare a fixed concentration of the M2R agonist (e.g., carbachol at its EC80 concentration) and forskolin (e.g., 10 µM).
-
-
Assay Performance:
-
Remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing the different concentrations of this compound to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 50 µL of the agonist and forskolin mixture to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the chosen cAMP detection kit. For the cAMP-Glo™ Assay:[12]
-
Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.
-
Add 20 µL of cAMP-Glo™ Detection Solution and incubate for 20 minutes.
-
Add 40 µL of Kinase-Glo® Reagent and incubate for 10 minutes.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Data Presentation
| Concentration of this compound (nM) | Luminescence (RLU) | % Inhibition of Agonist Response |
| 0 (Agonist only) | ... | 0 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
| 1000 | ... | ... |
| IC50 | Value ± SEM |
GTPγS Binding Assay
This assay directly measures the activation of G proteins by the M2 receptor and the inhibitory effect of this compound.
Principle
GPCR activation catalyzes the exchange of GDP for GTP on the Gα subunit.[13][14] The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits.[14][15] The amount of bound [35S]GTPγS is proportional to the level of G protein activation.[15] In the presence of an M2R agonist, [35S]GTPγS binding to Gαi increases. This compound, as an antagonist, will inhibit this agonist-stimulated [35S]GTPγS binding in a concentration-dependent manner. This assay is typically performed using cell membranes expressing the receptor of interest.[13][16]
Experimental Workflow
Detailed Protocol
Materials:
-
Cell membranes from cells overexpressing the human M2 muscarinic receptor
-
96-well filter plates (e.g., Millipore MultiScreen)
-
This compound
-
M2R agonist (e.g., carbachol)
-
[35S]GTPγS (radiolabeled)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize M2R-expressing cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer with varying concentrations of this compound.
-
25 µL of M2R agonist (at its EC80 concentration).
-
50 µL of cell membranes (e.g., 10-20 µg of protein per well).
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
-
GTPγS Binding:
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition and Analysis:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Plot the counts per minute (CPM) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation
| Concentration of this compound (nM) | [35S]GTPγS Bound (CPM) | % Inhibition of Agonist-Stimulated Binding |
| 0 (Agonist only) | ... | 0 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
| 1000 | ... | ... |
| IC50 | Value ± SEM |
Selectivity Profiling
To determine the selectivity of this compound, the above functional assays can be performed in parallel using cell lines expressing other muscarinic receptor subtypes (M1, M3, M4, and M5). A comparison of the IC50 values will provide a quantitative measure of the compound's selectivity for the M2 receptor. Published data indicates that this compound has a higher affinity for M2 receptors compared to M1 and M3 subtypes.[2][3][4]
Conclusion
The described functional assays provide robust and quantitative methods to characterize the antagonist activity of this compound at the M2 muscarinic receptor. The cAMP accumulation assay offers a high-throughput-compatible method to assess the compound's effect on a key downstream signaling event. The GTPγS binding assay provides a more direct measure of the compound's ability to inhibit G protein activation. Together, these assays are fundamental tools for the pharmacological profiling of this compound and other M2 receptor modulators in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Beyond the G protein α subunit: investigating the functional impact of other components of the Gαi3 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 8. 7tmantibodies.com [7tmantibodies.com]
- 9. This compound, M2 antagonist (CAS 123548-16-3) | Abcam [abcam.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [promega.sg]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfur-35 GTP Binding Assays | Revvity [revvity.co.jp]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of AQ-RA 741
Welcome to the technical support center for AQ-RA 741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential off-target effects of the selective M2 muscarinic acetylcholine receptor antagonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a potent and selective antagonist for the M2 muscarinic acetylcholine receptor (mAChR).[1][2] Its primary on-target effect is the competitive inhibition of acetylcholine binding to the M2 receptor, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[1][2] In vivo studies have demonstrated its cardioselectivity, where it preferentially inhibits vagally or agonist-induced bradycardia.[1]
Q2: What are the known off-target interactions of this compound?
Q3: We are observing an unexpected phenotype in our cells treated with this compound that does not seem to be mediated by M2 receptor antagonism. How should we proceed?
An unexpected phenotype could be due to a genuine off-target effect, or it could be an experimental artifact. A logical first step is to rule out common experimental issues. The following troubleshooting guide can help you systematically address this. If common artifacts are ruled out, a tiered approach to identifying the potential off-target is recommended, starting with broader screening panels and narrowing down to specific target validation.
Data Presentation
This compound Selectivity Profile at Muscarinic Receptors
| Receptor Subtype | pKi Value | Reference |
| M2 (cardiac) | 8.30 | [1][2] |
| M1 (cortical) | 7.70 | [1][2] |
| M3 (glandular) | 6.82 | [1][2] |
Mandatory Visualization
References
Addressing solubility issues with AQ-RA 741 in experimental buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AQ-RA 741 in experimental buffers.
Troubleshooting Guide: Addressing this compound Solubility Challenges
Issue: Precipitate formation or incomplete dissolution of this compound in aqueous buffers.
This compound is a selective muscarinic M2 receptor antagonist.[1][2][3] Successful experimentation relies on its complete solubilization. The following guide provides a systematic approach to resolving common solubility problems.
Step 1: Initial Solvent Selection
This compound exhibits high solubility in specific organic solvents and acidified aqueous solutions. Direct dissolution in neutral aqueous buffers is not recommended and is the most common source of solubility issues.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
1 equivalent Hydrochloric Acid (1eq. HCl)
According to supplier specifications, this compound is soluble up to 100 mM in DMSO, ethanol, and 1eq. HCl.[1][2]
Step 2: Stock Solution Preparation Protocol
It is critical to first prepare a concentrated stock solution in a recommended organic solvent before diluting it into your final aqueous experimental buffer.
Detailed Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate Required Mass: this compound has a molecular weight of 463.62 g/mol .[1][2] To prepare 1 mL of a 10 mM stock solution, you will need 4.64 mg of the compound.
-
Aliquot Solvent: Add 1 mL of high-purity, anhydrous DMSO to a sterile microcentrifuge tube.
-
Dissolve Compound: Add the 4.64 mg of this compound to the DMSO.
-
Ensure Complete Dissolution: Vortex the solution for 30-60 seconds. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes until the solution is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Step 3: Diluting Stock Solution into Aqueous Buffer
When preparing your working solution, the final concentration of the organic solvent should be kept to a minimum to avoid off-target effects in biological assays. A common recommendation is to keep the final DMSO concentration below 0.5%.
Example Dilution: To prepare a 10 µM working solution in a final volume of 10 mL of cell culture medium:
-
Thaw the 10 mM stock solution.
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of your experimental buffer.
-
Mix thoroughly by gentle inversion or vortexing. The final DMSO concentration will be 0.1%.
Solubility Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| 1eq. HCl | 46.36 | 100 |
| DMSO | 46.36 | 100 |
| Ethanol | 46.36 | 100 |
This data is based on a molecular weight of 463.62 g/mol .[2]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer. What happened?
A1: This typically occurs if the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that specific medium, or if the dilution was performed too rapidly. To resolve this, try the following:
-
Lower the Final Concentration: Your experimental concentration may be too high for the aqueous buffer, even with a small amount of DMSO. Try a lower final concentration of this compound.
-
Increase Final DMSO Concentration: While not always ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Method of Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.
Q2: Can I dissolve this compound directly in PBS or cell culture media?
A2: It is strongly advised not to dissolve this compound directly in neutral aqueous buffers like PBS or media. The compound's low aqueous solubility will likely result in incomplete dissolution and inaccurate final concentrations. Always prepare a concentrated stock solution in DMSO, ethanol, or 1eq. HCl first.
Q3: Is it necessary to warm or sonicate the stock solution?
A3: While this compound is highly soluble in DMSO, gentle warming (to 37°C) or brief sonication can aid in dissolving the compound faster and ensuring a homogenous solution, especially when preparing higher concentration stock solutions.
Q4: What is the mechanism of action for this compound?
A4: this compound is a high-affinity, selective antagonist of the muscarinic M2 receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the M2 receptor and blocks the binding of the endogenous ligand, acetylcholine, thereby inhibiting downstream signaling.[4] This selectivity is particularly noted for cardiac M2 receptors over M1 or M3 subtypes.[3][4]
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound mechanism as a competitive M2 receptor antagonist.
References
Long-term stability of AQ-RA 741 in different solution conditions.
This technical support center provides guidance on the long-term stability of AQ-RA 741 in various solution conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected experimental results. | Degradation of this compound in solution due to improper storage. | Prepare fresh solutions before each experiment. If using a stock solution, perform a quality control check (e.g., HPLC) to assess purity. |
| Precipitate formation in the solution upon storage. | The solubility of this compound may be limited under specific buffer and pH conditions, or the solvent may have evaporated. | Ensure the solvent and buffer conditions are appropriate for the desired concentration. Store solutions in tightly sealed vials to prevent solvent evaporation. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. However, it is advisable to prepare a fresh solution. |
| Change in the color of the solution over time. | This may indicate chemical degradation of the compound. | Discard the solution immediately and prepare a fresh stock. To investigate the cause, consider performing analytical tests (e.g., UV-Vis spectroscopy, LC-MS) on the discolored solution to identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in DMSO, ethanol, and 1 equivalent of HCl, with a solubility of up to 100 mM in each.
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound should be stored at room temperature.[1][2] One supplier suggests that the product can be stored for up to 12 months under these conditions.
Q3: How should I store this compound in solution?
A3: It is not recommended to store this compound in solution for long periods.[2] For optimal results, it is best to prepare solutions fresh for each experiment. If a stock solution must be prepared, it is advisable to aliquot it into single-use volumes and store it at -20°C or -80°C. However, the stability under these conditions should be validated by the end-user.
Q4: What is the known stability of this compound in aqueous solutions or cell culture media?
A4: There is limited publicly available data on the long-term stability of this compound in aqueous solutions or cell culture media. The stability will likely be dependent on the specific pH, temperature, and composition of the medium. It is recommended that researchers perform their own stability studies for their specific experimental conditions.
Q5: Are there any known degradation pathways for this compound?
A5: Currently, there is no specific information available in the public domain regarding the degradation pathways of this compound.
Summary of this compound Properties
| Property | Value | Source |
| Molecular Weight | 463.62 g/mol | |
| Molecular Formula | C₂₇H₃₇N₅O₂ | |
| Purity | ≥98% | |
| Solubility | - Soluble to 100 mM in 1eq. HCl- Soluble to 100 mM in DMSO- Soluble to 100 mM in ethanol | |
| Storage (Solid) | Store at Room Temperature | [1][2] |
| Storage (Solution) | Long-term storage not recommended; use promptly. | [2] |
Experimental Protocols
As there is no publicly available, detailed stability data for this compound, a general protocol for assessing the stability of a compound in solution using High-Performance Liquid Chromatography (HPLC) is provided below. This can be adapted by researchers to suit their specific needs.
Protocol: Assessing the Stability of this compound in Solution via HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired experimental solution (e.g., phosphate-buffered saline (PBS) at pH 7.4, cell culture medium) to the final working concentration.
-
Prepare several aliquots of this test solution in separate, sealed vials.
-
-
Incubation Conditions:
-
Store the aliquots under different conditions that are relevant to your experiments. For example:
-
Temperature: 4°C, room temperature (20-25°C), 37°C.
-
Light: Protected from light vs. exposed to ambient light.
-
-
-
Time Points for Analysis:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter). The t=0 sample serves as the baseline.
-
-
HPLC Analysis:
-
At each time point, inject an appropriate volume of the test solution into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase that provides good separation of the parent compound from any potential degradants. The mobile phase composition may need to be optimized.
-
Employ a UV detector set at a wavelength where this compound shows maximum absorbance.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Troubleshooting unexpected results in experiments with AQ-RA 741.
Welcome to the technical support center for AQ-RA 741. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this selective muscarinic M2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective antagonist of the muscarinic acetylcholine M2 receptor.[1][2][3][4][5][6] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, acetylcholine, to M2 receptors, thereby inhibiting downstream signaling pathways.[7][8] M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9]
Q2: What is the selectivity profile of this compound?
This compound exhibits a higher affinity for the M2 receptor compared to other muscarinic receptor subtypes. The reported pKi values, a measure of binding affinity, are highest for the M2 receptor, indicating strong binding.[1][3][5][6][7][8][10] This selectivity has been demonstrated in both in vitro binding assays and in vivo functional studies.[7][8]
pKi Values for this compound at Muscarinic Receptors
| Receptor Subtype | pKi Value |
| M2 | 8.3[1][3][6][10] |
| M1 | 7.7[1][3][6][10] |
| M3 | 6.82[1][3][6][10] |
Q3: My this compound is not dissolving properly in my aqueous buffer. What should I do?
Poor aqueous solubility is a common issue with small molecules. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. This compound is soluble up to 100 mM in DMSO and ethanol.[1][3][6][10] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting your biological system.[1] If precipitation occurs upon dilution, consider using a different co-solvent or adjusting the pH of your buffer, as ionizable compounds can have pH-dependent solubility.[1]
Q4: I am observing inconsistent results between experiments. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your stock solutions are stored correctly and avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[4] Storing stock solutions at -20°C or -80°C is generally recommended.[4]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and overall cell health can significantly impact experimental outcomes.[11][12]
-
Experimental Protocol: Minor variations in incubation times, reagent concentrations, or procedural steps can introduce variability.[13]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant concentration errors.[12]
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Effects in Cell-Based Assays
You observe a cellular response that is not consistent with M2 receptor antagonism.
Possible Causes & Troubleshooting Steps:
-
Concentration-Dependent Off-Target Effects: At high concentrations, the selectivity of this compound for the M2 receptor may decrease, leading to interactions with other receptors or cellular components.
-
Solution: Perform a dose-response curve to determine the optimal concentration range where the effect is specific to M2 antagonism. Compare your results with published IC50 values for M2 and other muscarinic receptors.
-
-
Compound Purity: Impurities in the compound batch could have biological activity.
-
Solution: Verify the purity of your this compound lot using an appropriate analytical method, such as HPLC. Always obtain a certificate of analysis from the supplier.
-
-
Presence of Other Muscarinic Receptor Subtypes: Your cell line may express other muscarinic receptor subtypes (M1, M3, etc.) that could be affected by this compound at higher concentrations.
-
Solution: Characterize the muscarinic receptor expression profile of your cell line using techniques like qPCR or western blotting. Use a more selective antagonist for other subtypes as a control to dissect the observed effects.
-
-
Non-Specific Interactions: The compound may be interacting with other cellular components in a non-receptor-mediated manner.
-
Solution: Employ a structurally unrelated M2 antagonist to see if it recapitulates the same phenotype. A similar biological effect from a different chemical scaffold strengthens the evidence for on-target activity.[14]
-
Issue 2: Lack of Expected Antagonist Activity
This compound fails to inhibit the agonist-induced response in your experiment.
Possible Causes & Troubleshooting Steps:
-
Incorrect Compound Concentration: Errors in calculating dilutions or preparing solutions can lead to a final concentration that is too low to be effective.
-
Solution: Double-check all calculations and ensure your stock solution was prepared correctly. If possible, verify the concentration of your stock solution spectrophotometrically if you have a known extinction coefficient.
-
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from a new vial of the compound. Always store the compound as recommended by the manufacturer.
-
-
Insufficient Incubation Time: The antagonist may require a certain amount of time to bind to the receptor and exert its effect.
-
Solution: Optimize the pre-incubation time of your cells or tissue with this compound before adding the agonist.
-
-
High Agonist Concentration: The concentration of the agonist used in the experiment may be too high, making it difficult for a competitive antagonist to compete for binding.
-
Solution: Perform an agonist dose-response curve to determine the EC50 (half-maximal effective concentration). Use an agonist concentration at or near the EC80 for your antagonist experiments.
-
Issue 3: High Background or Variability in In Vitro Assays (e.g., Radioligand Binding)
You are experiencing high non-specific binding or significant variability between replicates.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Assay Buffer Composition: The pH, ionic strength, or presence of certain ions in the buffer can affect receptor-ligand binding.
-
Solution: Optimize the buffer composition. Ensure the pH is stable throughout the experiment.
-
-
Inadequate Blocking of Non-Specific Binding Sites: The radioligand may be binding to sites other than the M2 receptor.
-
Solution: Include a high concentration of a known, non-labeled ligand to define non-specific binding. Ensure your blocking agents are effective.
-
-
Filter Plate Issues: Improper washing or handling of filter plates can lead to high background.
-
Solution: Ensure thorough and rapid washing of the filter plates. Check that the filter material is compatible with your reagents.
-
-
Pipetting Inaccuracy: Small volume inaccuracies can lead to large variations in results.
-
Solution: Use calibrated pipettes and proper pipetting techniques.
-
Experimental Protocols & Visualizations
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor by an agonist like acetylcholine primarily initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]
Caption: Simplified M2 muscarinic receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the steps to determine the binding affinity of this compound for the M2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic for Inconsistent In Vivo Results
This diagram provides a logical approach to troubleshooting variable outcomes in animal studies with this compound.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 10. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 12. m.youtube.com [m.youtube.com]
- 13. go.zageno.com [go.zageno.com]
- 14. benchchem.com [benchchem.com]
How to optimize the working concentration of AQ-RA 741.
Welcome to the technical support center for AQ-RA 741, a high-affinity and selective M2 muscarinic acetylcholine receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the muscarinic acetylcholine receptor M2 (M2R).[1][2][3] Its primary mechanism of action is to block the binding of the endogenous agonist, acetylcholine (ACh), to the M2 receptor, thereby inhibiting its downstream signaling. The M2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[3] Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking this interaction, this compound prevents the agonist-induced decrease in cAMP.
Q2: What is the selectivity profile of this compound for different muscarinic receptor subtypes?
A2: this compound exhibits high selectivity for the M2 receptor subtype over other muscarinic receptors. Its binding affinities (pKi) have been reported as 8.3 for M2, 7.7 for M1, and 6.82 for M3 receptors, indicating a significantly higher affinity for the M2 subtype.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal working concentration of this compound will vary depending on the specific cell type, receptor expression level, and the assay being performed. Based on its reported Ki value of approximately 4 nM for the M2 receptor, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO and ethanol up to 100 mM. For most cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then perform serial dilutions in your assay buffer to achieve the desired final concentrations. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable antagonist effect | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound.- Verify the purity and integrity of the compound if possible. |
| 2. Low Receptor Expression: The cell line used may have a low density of M2 receptors. | - Use a cell line known to express high levels of the M2 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human M2 receptor).- Confirm receptor expression using techniques like radioligand binding assays or western blotting. | |
| 3. Inappropriate Agonist Concentration: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism. | - Perform an agonist dose-response curve to determine its EC50 and EC80 values.- For antagonist assays, use the agonist at a concentration around its EC80 to ensure a sufficient signal window for inhibition. | |
| 4. Insufficient Incubation Time: The antagonist may not have reached equilibrium with the receptor before the addition of the agonist. | - Pre-incubate the cells with this compound for a sufficient period (typically 15-30 minutes) before adding the agonist. | |
| High background signal or off-target effects | 1. Non-specific Binding: At high concentrations, this compound may bind to other receptors or cellular components. | - Perform a dose-response curve to determine the optimal concentration range.- Use the lowest effective concentration of this compound.- Include appropriate controls, such as a non-selective antagonist (e.g., atropine) to assess non-specific effects. |
| 2. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells at the final concentration used. | - Ensure the final concentration of the solvent in the assay is low (typically ≤ 0.1%) and does not affect cell viability or the assay readout.- Include a vehicle control (cells treated with the same concentration of solvent without the compound). | |
| Inconsistent or variable results | 1. Cell Health and Passage Number: Variations in cell health, confluency, or passage number can affect receptor expression and signaling. | - Maintain consistent cell culture conditions.- Use cells within a defined passage number range.- Ensure cells are healthy and at an appropriate confluency at the time of the experiment. |
| 2. Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to variability. | - Standardize all assay parameters and ensure they are consistently applied across experiments.- Use positive and negative controls in every experiment to monitor assay performance. |
Data Presentation
Table 1: Binding Affinities of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 7.70 | ~20 |
| M2 | 8.30 | ~5 |
| M3 | 6.82 | ~151 |
Note: pKi values are from radioligand binding studies.[2] Ki values are calculated from pKi (Ki = 10^(-pKi)).
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in a cAMP Functional Assay
This protocol describes how to determine the concentration of this compound required to inhibit 50% of the agonist-induced response in a cAMP assay.
Materials:
-
Cells expressing the M2 muscarinic receptor (e.g., CHO-K1-hM2R)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
M2 receptor agonist (e.g., carbachol or acetylcholine)
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well microplates
Methodology:
-
Cell Seeding: Seed the M2 receptor-expressing cells into microplates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Agonist EC80 Determination:
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the M2 agonist in assay buffer.
-
Add the agonist dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for your cAMP assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and EC80 values.
-
-
This compound IC50 Determination:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of the M2 agonist at a concentration equal to its EC80, also containing forskolin (a typical final concentration of 1-10 µM forskolin is used to amplify the cAMP signal).
-
Add the agonist/forskolin solution to the wells already containing this compound.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the cAMP levels.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Experimental Workflow for Optimizing this compound Working Concentration
Signaling Pathways and Visualizations
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor, upon binding to an agonist like acetylcholine, activates an inhibitory G protein (Gi). The α-subunit of the Gi protein (Gαi) inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The βγ-subunits of the G protein can also modulate other effectors, such as ion channels. This compound, as a competitive antagonist, blocks the binding of acetylcholine to the M2 receptor, thereby preventing this signaling cascade.
References
Dealing with inconsistent data when using AQ-RA 741.
Technical Support Center: AQ-RA 741
A Fictional Case Study for a Novel EGFR Inhibitor
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during the experimental evaluation of this novel Epidermal Growth Factor Receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?
A: Inconsistent IC50 values are a common challenge in drug discovery and can stem from several factors:
-
Cell Line Integrity : It is critical to use authenticated, low-passage cell lines. Genetic drift can occur in cell lines over time, leading to changes in their response to drugs.[1]
-
Experimental Conditions : Minor variations in your protocol can have a major impact. Key parameters to standardize include cell seeding density, serum concentration in the media, and the duration of drug incubation.[1]
-
Compound Stability : Ensure that your stock solution of this compound is stable. Avoid repeated freeze-thaw cycles, and protect the compound from light.[2] It is advisable to prepare fresh dilutions for each experiment.[3]
-
Assay Choice : The type of cell viability assay used (e.g., MTT, CellTiter-Glo) can influence the results. Some compounds may interfere with the assay chemistry, so it's important to run appropriate controls.[1]
Q2: Our Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent after treatment with this compound. How can we troubleshoot this?
A: Variability in p-EGFR Western blots can be frustrating. Here are some common causes and solutions:
-
Sample Preparation : Consistent sample preparation is key. Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.[3]
-
EGF Stimulation : If you are stimulating with EGF to induce EGFR phosphorylation, be sure to optimize the concentration and duration of the treatment. Serum-starving the cells before stimulation can help reduce baseline EGFR activity.[3]
-
Antibody Performance : Use a validated antibody that is specific for the desired p-EGFR site. It's also important to confirm the expression of total EGFR in your cell line.[3]
-
Loading Controls : Always use a loading control, such as GAPDH or β-actin, to ensure equal protein loading in each lane of your gel.[4]
Q3: We've noticed that the inhibitory effect of this compound is less potent in our cell-based assays than in our biochemical assays. Why might this be?
A: Discrepancies between biochemical and cell-based assay results are not uncommon. Several factors can contribute to this:
-
Cellular Uptake and Efflux : The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.
-
Plasma Protein Binding : If you are using serum in your cell culture media, the compound may bind to plasma proteins, reducing its effective concentration.
-
Metabolism : The cells may metabolize the compound into a less active form.
-
Off-Target Effects : In a cellular context, the compound may have off-target effects that counteract its intended inhibitory activity.
Troubleshooting Guides
Inconsistent Inhibitor Activity in Cell-Based Assays
If you are observing variable results in your cell-based assays, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability/Precipitation | Prepare fresh inhibitor dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor.[3] If solubility is an issue, consider using a different solvent or reducing the final concentration.[3] |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments.[3] Ensure uniform cell seeding density across all wells.[3] Avoid using cells that are over-confluent or have been in culture for extended periods.[3] |
| Inconsistent Treatment Conditions | Use a precise and calibrated pipette for all liquid handling steps.[3] Ensure a consistent incubation time with the inhibitor and any stimulating ligands (e.g., EGF).[3] |
| Biological Heterogeneity | Be aware that even clonal cell lines can exhibit cell-to-cell variability in signaling responses.[3] Consider using single-cell analysis techniques if population-level heterogeneity is a concern.[3] |
Inconsistent Western Blot Data for p-EGFR
For researchers experiencing inconsistent Western blot data for total EGFR and its phosphorylated form, the following table provides a guide to troubleshoot the issues.
| Potential Cause | Troubleshooting Steps |
| Suboptimal EGF Stimulation | Optimize the concentration and duration of EGF treatment to achieve a robust and reproducible phosphorylation signal.[3] Serum-starve cells prior to stimulation to reduce baseline EGFR activity.[3] |
| Antibody Issues | Use a validated antibody specific for the desired phospho-site of EGFR.[3] Confirm the expression of total EGFR in your cell line.[3] Titrate the primary antibody concentration to find the optimal signal-to-noise ratio.[3] |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane.[3] |
| Phosphatase Activity | Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors to prevent dephosphorylation of your target protein.[3] |
Experimental Protocols
Protocol for Determining the IC50 of this compound in A431 Cells
This protocol outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the A431 human epidermoid carcinoma cell line, which has high EGFR expression.
Materials:
-
A431 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete media to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the media from the wells and add 100 µL of media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Data Presentation
Example of Inconsistent IC50 Data for this compound
The following table illustrates a common issue where the IC50 value of a compound varies between different experimental batches.
| Experiment Batch | Cell Line | IC50 (nM) |
| 1 | A431 | 50 |
| 2 | A431 | 150 |
| 3 | A431 | 75 |
Such variability highlights the importance of standardized protocols and consistent experimental conditions.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of intervention for this compound.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of an inhibitor using a cell-based assay.
References
Methods to improve the experimental selectivity of AQ-RA 741.
Welcome to the technical support center for AQ-RA 741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental selectivity of this compound, a potent and selective M2 muscarinic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the established receptor selectivity profile of this compound?
A1: this compound is a well-characterized antagonist with high affinity and selectivity for the muscarinic M2 receptor subtype.[1][2] Its primary mechanism is the competitive antagonism of M2 receptors, which are predominantly found in cardiac tissue.[3] This underlies its functional cardioselectivity in vivo, where it effectively inhibits vagally or agonist-induced bradycardia.[1][3] The binding affinities for various muscarinic receptor subtypes are summarized below.
Data Presentation: Binding Affinity of this compound for Muscarinic Receptors
| Receptor Subtype | pKi Value | Ki Value (nM) | Tissue/Cell Source (Example) | Reference |
| M2 | 8.30 | ~5 | Cardiac Tissue | [1][3] |
| M1 | 7.70 | ~20 | Cortical Tissue | [1][3] |
| M3 | 6.82 | ~151 | Glandular/Smooth Muscle | [1][3] |
| M4 | - | 15 | NG108-15 Cells | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Q2: My experimental results suggest this compound is not selective. What are the common reasons for this discrepancy?
A2: While this compound is known to be highly M2-selective, several experimental factors can lead to an apparent lack of selectivity.[2][3] Consider the following common issues:
-
High Compound Concentration : Using concentrations significantly above the Ki for the M2 receptor can lead to engagement with lower-affinity targets like M1 and M3 receptors. It is recommended to use the lowest concentration that elicits the desired effect on the M2 receptor to avoid off-target binding.[5]
-
Compound Instability or Degradation : Changes in the color of a stock solution or precipitation upon thawing can indicate chemical degradation.[6] The stability of small molecules can be affected by factors such as pH, light exposure, and repeated freeze-thaw cycles.[6] Degradation can result in loss of potency and altered selectivity.
-
Assay Interference : The compound itself may interfere with the assay technology. For example, some small molecules can be autofluorescent in fluorescence-based assays, leading to false-positive signals.[7]
-
Compound Aggregation : At higher concentrations, hydrophobic compounds can form aggregates that may non-specifically inhibit proteins, leading to misleading results.[7]
Q3: How can I experimentally validate the selectivity of this compound in my specific cellular or tissue model?
A3: To confirm the M2-selectivity of this compound in your system, you should perform counter-screening assays against other relevant muscarinic receptor subtypes (M1, M3, M4, M5) that are expressed in your model. This can be achieved through:
-
Competitive Radioligand Binding Assays : Directly measure the binding affinity (Ki) of this compound for different receptor subtypes.
-
Functional Assays : Assess the compound's ability to antagonize receptor function. For example, M2 activation inhibits adenylyl cyclase, so a functional assay could measure the reversal of agonist-induced cAMP reduction. Compare the potency (IC50) for M2 receptors against its potency for other subtypes (e.g., M3-mediated calcium mobilization).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Observed Loss of Potency
This is often related to the handling and stability of the compound.
-
Symptoms :
-
Variable results between experiments run on different days.
-
A gradual decrease in the compound's inhibitory effect over time.
-
Visible precipitation in stock solutions after thawing or color change.[6]
-
-
Troubleshooting Protocol :
-
Prepare Fresh Solutions : Always prepare fresh working dilutions from a concentrated stock solution for each experiment. If possible, use a freshly prepared stock.
-
Check Solubility : this compound is soluble in DMSO, ethanol, and 1eq. HCl (up to 100 mM). Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous assay buffer is low (typically <0.5%) to prevent solvent effects or compound precipitation.[8]
-
Storage Conditions : Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Protect solutions from light by using amber vials or wrapping tubes in foil.[6]
-
Purity Check : If instability is suspected, the purity of the stock solution can be assessed using High-Performance Liquid Chromatography (HPLC). Compare the peak area of a stored aliquot to a freshly prepared standard.[6]
-
Issue 2: Apparent Off-Target Effects Unrelated to Muscarinic Receptors
If this compound appears to affect pathways not typically associated with M2 signaling, consider these possibilities.
-
Symptoms :
-
Troubleshooting Protocol :
-
Dose-Response Curve Analysis : Perform a full dose-response experiment. A specific, receptor-mediated effect should be saturable and exhibit a sigmoidal curve. Non-specific effects often appear only at high concentrations and may not saturate.
-
Include a Detergent : To test for compound aggregation, repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced, it may suggest that aggregation was causing non-specific inhibition.[7]
-
Counter-Screening Panel : Test the compound against a broad panel of off-target proteins, such as kinases, GPCRs, and ion channels, especially if the observed phenotype is unexpected. This is a standard practice in drug development to identify potential liabilities.
-
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol allows for the determination of the binding affinity (Ki) of this compound for various muscarinic receptor subtypes.
-
Materials :
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, etc.).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS), a non-selective muscarinic antagonist.
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of Atropine).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Scintillation fluid and a scintillation counter.
-
-
Methodology :
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of Atropine).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the membranes onto a filter mat using a cell harvester, and wash several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent specific binding for each concentration of this compound.
-
Plot the percent specific binding against the log concentration of this compound to generate a competition curve.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: M2 muscarinic receptor signaling pathway antagonism by this compound.
Caption: Experimental workflow for assessing the selectivity of this compound.
Caption: Troubleshooting logic tree for apparent low selectivity of this compound.
References
- 1. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating M2 Receptor Antagonism: A Comparative Guide for AQ-RA 741 in a Preclinical Atrial Fibrillation Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonist activity of AQ-RA 741, a potent and selective M2 muscarinic acetylcholine receptor antagonist, in a novel preclinical model of atrial fibrillation (AF).[1][2][3] We present a detailed comparison with other known M2 antagonists, methoctramine and tripitramine, supported by experimental protocols and quantitative data. This guide is intended to assist researchers in designing and executing robust studies to characterize the therapeutic potential of novel M2 receptor antagonists.
Introduction to this compound and M2 Receptor Antagonism in Atrial Fibrillation
This compound is a high-affinity antagonist with notable selectivity for the M2 muscarinic receptor (pKi = 8.3), which is predominantly expressed in the heart.[2][3][4] M2 receptors play a crucial role in regulating cardiac function; their activation by acetylcholine leads to a decrease in heart rate and atrial contractility. In the pathophysiology of certain cardiac arrhythmias like atrial fibrillation, aberrant M2 receptor signaling can contribute to the initiation and maintenance of the fibrillatory state. Therefore, selective M2 receptor antagonists like this compound are promising therapeutic candidates for the management of such conditions. This guide outlines a new model for validating and comparing the efficacy of this compound against other M2 antagonists in an in vivo model of electrically induced atrial fibrillation in rats.
Comparative Analysis of M2 Receptor Antagonists
The following table summarizes the binding affinities of this compound and selected alternative M2 receptor antagonists. This data provides a basis for dose selection and interpretation of experimental outcomes in the proposed atrial fibrillation model.
| Compound | M2 Affinity (pKi/Ki) | M1 Affinity (pKi/Ki) | M3 Affinity (pKi/Ki) | Selectivity for M2 vs. M3 | Reference |
| This compound | 8.3 (pKi) | 7.7 (pKi) | 6.82 (pKi) | ~30-fold | [2][4] |
| Methoctramine | 7.74-7.93 (pA2) | Lower affinity | 5.81-6.20 (pA2) | 54 to 132-fold | [5] |
| Tripitramine | 0.27 nM (Ki) | 1.58 nM (Ki) | 38.25 nM (Ki) | ~142-fold | [6][7] |
Experimental Validation in a Rat Model of Atrial Fibrillation
To validate the antagonist activity of this compound in a novel and clinically relevant context, we propose an in vivo rat model of atrial fibrillation induced by transesophageal atrial burst pacing.[1][8] This model allows for the controlled induction of AF episodes and the subsequent evaluation of the anti-arrhythmic potential of test compounds.
Experimental Workflow
Detailed Experimental Protocols
1. In Vivo Atrial Fibrillation Induction and Drug Administration:
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthesia is induced with isoflurane and maintained with an intraperitoneal injection of ketamine/xylazine.
-
ECG Monitoring: Subcutaneous needle electrodes are placed for continuous electrocardiogram (ECG) recording.
-
Drug Administration: Animals are randomly assigned to receive one of the following treatments via intravenous injection 15 minutes prior to AF induction:
-
Vehicle (Saline)
-
This compound (0.1, 0.3, 1.0 mg/kg)
-
Methoctramine (0.3, 1.0, 3.0 mg/kg)
-
Tripitramine (0.1, 0.3, 1.0 mg/kg)
-
-
Atrial Fibrillation Induction: A custom-made transesophageal pacing catheter is inserted into the esophagus to the level of the atria. Atrial fibrillation is induced by a series of high-frequency burst pacing trains (e.g., 50 Hz for 10 seconds).[1]
-
Data Acquisition and Analysis: The primary endpoints are the incidence and duration of induced AF episodes. An AF episode is defined as a rapid, irregular atrial rhythm lasting for at least 2 seconds.
2. Ex Vivo Langendorff Perfusion and Electrophysiological Study:
-
Heart Isolation: Following the in vivo protocol, hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Electrophysiological Recordings: A bipolar stimulating electrode is placed on the right atrium, and a recording electrode is placed on the right ventricle.
-
Effective Refractory Period (ERP) Measurement: The atria are paced at a constant cycle length, and extrastimuli are introduced at progressively shorter coupling intervals until atrial capture is lost. The ERP is defined as the longest coupling interval that fails to capture the atrium.
-
Conduction Velocity Measurement: Atrial conduction velocity is measured by recording the time delay between the stimulus artifact and the atrial depolarization at a known distance.
Quantitative Data Summary
The following table presents hypothetical data from the proposed experimental model, illustrating the expected comparative efficacy of this compound.
| Treatment Group | Dose (mg/kg) | AF Incidence (%) | Mean AF Duration (s) | Atrial ERP (ms) |
| Vehicle | - | 85 | 45 ± 8 | 65 ± 5 |
| This compound | 0.1 | 60 | 32 ± 6 | 72 ± 4 |
| 0.3 | 35 | 18 ± 5 | 85 ± 6 | |
| 1.0 | 15 | 8 ± 3 | 98 ± 7** | |
| Methoctramine | 0.3 | 70 | 38 ± 7 | 68 ± 5 |
| 1.0 | 50 | 25 ± 6 | 78 ± 5 | |
| 3.0 | 30 | 15 ± 4 | 88 ± 6 | |
| Tripitramine | 0.1 | 55 | 28 ± 5 | 75 ± 4 |
| 0.3 | 25 | 12 ± 4 | 92 ± 7 | |
| 1.0 | 10 | 5 ± 2 | 105 ± 8 | |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
M2 Muscarinic Receptor Signaling Pathway
The antagonist activity of this compound is exerted through the blockade of the M2 muscarinic receptor signaling cascade. The following diagram illustrates the key components of this pathway.
Activation of the M2 receptor by acetylcholine leads to the dissociation of the coupled Gi/o protein. The αi subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, which slows the heart rate. This compound competitively blocks the binding of acetylcholine to the M2 receptor, thereby preventing these downstream signaling events.
Conclusion
This guide provides a robust framework for the preclinical validation of this compound's antagonist activity in a novel and clinically relevant model of atrial fibrillation. The presented experimental protocols and comparative data structure offer a clear path for researchers to objectively assess the performance of this compound against other M2 receptor antagonists. The detailed signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the mechanism of action and the experimental design. By employing these methodologies, researchers can effectively characterize the therapeutic potential of this compound and other novel M2 antagonists for the treatment of cardiac arrhythmias.
References
- 1. Transesophageal Atrial Burst Pacing for Atrial Fibrillation Induction in Rats [jove.com]
- 2. Frontiers | Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation [frontiersin.org]
- 3. Autoantibodies against M2-muscarinic acetylcholine receptors: new upstream targets in atrial fibrillation in patients with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of Autoantibodies against M2-Muscarinic Acetylcholine Receptor with Atrial Fibrosis in Atrial Fibrillation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial fibrillation in rats induced by rapid transesophageal atrial pacing during brief episodes of asphyxia: a new in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rapid Atrial Pacing Promotes Atrial Fibrillation Substrate in Unanesthetized Instrumented Rats [frontiersin.org]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of AQ-RA 741 and Atropine for M2 Muscarinic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of AQ-RA 741 and atropine, two key antagonists of muscarinic acetylcholine receptors. The focus is a critical evaluation of their relative efficacy and selectivity in blocking the M2 receptor subtype, a crucial target in cardiovascular and neurological research.
Introduction
Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are integral to the regulation of numerous physiological processes. The M2 receptor, predominantly expressed in the heart, plays a pivotal role in mediating the parasympathetic control of heart rate. Consequently, antagonists of the M2 receptor are valuable tools in both basic research and clinical applications. This guide offers a comparative analysis of this compound, a selective M2 antagonist, and atropine, a non-selective muscarinic antagonist.
This compound is a potent and selective antagonist for the M2 muscarinic receptor subtype.[1] Its selectivity makes it a valuable tool for dissecting the specific roles of the M2 receptor in complex biological systems.
Atropine , a naturally occurring alkaloid, is a classical non-selective muscarinic receptor antagonist.[2] It competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and selectivity profiles of this compound and atropine for human muscarinic acetylcholine receptors.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Antagonist | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| This compound | 7.70[1] | 8.30[1] | 6.82[1] | - | - |
| Atropine | 8.9 | 9.2 | 9.3 | 8.9 | 8.8 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Atropine pKi values are derived from multiple sources and represent approximate affinities.
Table 2: M2 Receptor Selectivity Profile
| Antagonist | M2 vs M1 Selectivity (fold) | M2 vs M3 Selectivity (fold) |
| This compound | ~4 | ~30 |
| Atropine | ~0.5 | ~0.8 |
Note: Selectivity is calculated as the ratio of Ki values (Ki(M-other)/Ki(M2)). A value greater than 1 indicates selectivity for the M2 receptor.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize muscarinic receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and atropine for M1, M2, and M3 muscarinic receptors.
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, or M3 receptors (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and atropine.
-
Assay buffer: Typically a buffered saline solution (e.g., PBS) at physiological pH.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled antagonist (this compound or atropine).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Bioassay (Schild Analysis)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.
Objective: To determine the potency (pA2 value) of this compound and atropine in antagonizing M2 receptor-mediated responses.
Materials:
-
Isolated tissue preparations containing functional M2 receptors (e.g., guinea pig atria).
-
Agonist: A muscarinic agonist such as carbachol.
-
Antagonists: this compound and atropine.
-
Organ bath system with physiological salt solution and temperature control.
-
Force transducer to measure tissue contraction.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.
-
Cumulative Concentration-Response Curve (CRC): A cumulative CRC to the agonist (carbachol) is generated to determine its potency (EC50) and maximum effect.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (this compound or atropine) for a predetermined time.
-
Shifted CRC: A second cumulative CRC to the agonist is generated in the presence of the antagonist.
-
Schild Plot: The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. This procedure is repeated for several antagonist concentrations. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration.
-
pA2 Determination: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve, is determined from the x-intercept of the Schild plot.
Mandatory Visualizations
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling cascade.
Comparative Experimental Workflow
Caption: Workflow for comparing muscarinic antagonists.
References
A Comparative Analysis of the M₂ Muscarinic Receptor Antagonists: AQ-RA 741 and Methoctramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent M₂ muscarinic receptor antagonists, AQ-RA 741 and methoctramine. The information presented is collated from various preclinical studies to assist researchers in selecting the appropriate antagonist for their experimental needs.
Introduction
Both this compound and methoctramine are selective antagonists of the M₂ muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the heart, where it mediates a negative chronotropic and inotropic effect. M₂ receptors are also found in the central nervous system and on presynaptic terminals of cholinergic nerves, where they act as autoreceptors to inhibit acetylcholine release.[1] Due to their role in regulating cardiac function, M₂ receptor antagonists are valuable tools in cardiovascular research and have been investigated for their therapeutic potential in conditions such as bradycardia.[2][3] This guide will compare their binding affinities, functional potencies, and the experimental protocols used to determine these parameters.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data for this compound and methoctramine from various in vitro and in vivo studies. It is important to note that the data has been compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (pKi / Ki)
| Compound | M₁ (Cortical) | M₂ (Cardiac) | M₃ (Glandular/Smooth Muscle) | M₄ | M₅ | Selectivity (M₂ vs. M₁) | Selectivity (M₂ vs. M₃) | Source |
| This compound | pKi: 7.70 | pKi: 8.30 | pKi: 6.82 | - | - | 4-fold | 30-fold | [4][5] |
| Ki (nM): 34 | Ki (nM): 4 | Ki (nM): 86 | Ki (nM): 15 | - | 8.5-fold | 21.5-fold | [6] | |
| Methoctramine | Affinity Constant (nM): 50 | Affinity Constant (nM): 13.2 | Affinity Constant (nM): 214 | Affinity Constant (nM): 31.6 | Affinity Constant (nM): 135 | 3.8-fold | 16.2-fold | [7] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values represent the concentration of the antagonist that occupies 50% of the receptors in the absence of the agonist.
Table 2: Functional Antagonist Potency (pA₂ / -log ID₅₀)
| Compound | Tissue/Model | Agonist | Potency (pA₂) | In Vivo Potency (-log ID₅₀) | Source |
| This compound | Guinea Pig Atria | - | - | 7.24-7.53 (i.v. vs. vagally/agonist-induced bradycardia) | [5] |
| Methoctramine | Guinea Pig Atria | Muscarine/Carbachol | 7.74 - 7.93 | - | [8] |
| Guinea Pig/Rat Ileum | - | 5.81 - 6.20 | - | [8] | |
| Anesthetized Rat | Methacholine/Muscarine | - | - (300 µg/kg i.v. strongly inhibited bradycardia) | [9] | |
| Guinea Pig Airways | Vagal Stimulation/ACh | - | ED₅₀: 38 ± 5 and 38 ± 9 nmol/kg (vs. bradycardia) | [1] |
Note: The pA₂ value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The -log ID₅₀ is the negative logarithm of the dose that inhibits 50% of a maximal response in vivo.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the Ki values of this compound and methoctramine for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells or specific tissues like rat heart for M₂).
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Test compounds (this compound, methoctramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Isolated Organ Bath Experiment
This functional assay is used to determine the potency of an antagonist in a physiological tissue preparation.
Objective: To determine the pA₂ values of this compound and methoctramine.
Materials:
-
Isolated tissue (e.g., guinea pig atria, ileum).
-
Organ bath with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Force-displacement transducer.
-
Data acquisition system.
-
Agonist (e.g., carbachol, acetylcholine).
-
Antagonist (this compound, methoctramine).
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in the organ bath under a resting tension.
-
Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of time.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to determine the baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a specific period.
-
Second Agonist Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the dose ratio. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA₂ value is determined from the x-intercept of the Schild plot.
Mandatory Visualizations
M₂ Muscarinic Receptor Signaling Pathway
The M₂ muscarinic receptor is primarily coupled to the inhibitory G protein, Gᵢ. Upon activation by an agonist like acetylcholine, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in cell excitability, which is the primary mechanism for the negative chronotropic effect in the heart.
Caption: M₂ muscarinic receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Antagonist Potency Determination
This diagram shows the logical flow for determining the functional potency of an antagonist using an isolated organ bath experiment.
Caption: Logic for determining antagonist potency (pA₂).
Conclusion
Both this compound and methoctramine are potent and selective M₂ muscarinic receptor antagonists. Based on the available data, this compound appears to exhibit a slightly higher selectivity for M₂ over M₃ receptors compared to methoctramine.[4][5][7] However, methoctramine has been more extensively characterized in a wider range of functional assays.[1][8][9] The choice between these two antagonists will ultimately depend on the specific requirements of the research, including the desired level of selectivity, the experimental model being used, and the specific scientific question being addressed. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions under which these values were obtained.
References
- 1. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. apexbt.com [apexbt.com]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to M2 Muscarinic Receptor Antagonists: AQ-RA 741 and AF-DX 116
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of two closely related M2 muscarinic acetylcholine receptor antagonists: AQ-RA 741 and its analogue, AF-DX 116. The information presented is supported by experimental data from preclinical studies to assist researchers in selecting the appropriate tool compound for their investigations.
Quantitative Performance Comparison
The following table summarizes the binding affinities and functional potencies of this compound and AF-DX 116 for various muscarinic receptor subtypes. This data is compiled from multiple radioligand binding and functional studies. It is important to note that direct head-to-head comparisons in the same experimental setting are limited; therefore, variations in experimental conditions should be considered when interpreting these values.
| Parameter | This compound | AF-DX 116 | Reference Tissue/System |
| Binding Affinity (pKi) | |||
| M1 (cortical) | 7.70[1] | - | Rat Cerebral Cortex |
| M2 (cardiac) | 8.30[1] | - | Rat Heart |
| M3 (glandular) | 6.82[1] | - | Rat Salivary Gland |
| Functional Potency (pA2) | |||
| M2 (atrial) | - | 7.33 | Guinea Pig Atria |
| M2 (ileal) | - | 6.39 - 6.44 | Guinea Pig Ileum |
| M2 (tracheal) | - | 6.39 - 6.44 | Guinea Pig Trachea |
| In Vivo Potency (-log ID50, i.v.) | |||
| Inhibition of Vagal Bradycardia | 7.24 - 7.53[1] | - | Rats, Cats, Guinea Pigs |
Key Observations:
-
Higher M2 Affinity of this compound: Radioligand binding studies indicate that this compound possesses a high affinity for cardiac M2 receptors (pKi = 8.30).[1]
-
M2 Selectivity: Both compounds exhibit selectivity for the M2 receptor subtype. This compound demonstrates a clear selectivity profile with pKi values of 8.30 (M2), 7.70 (M1), and 6.82 (M3).[1] AF-DX 116 also shows a preference for cardiac M2 receptors over those in smooth muscle.
-
Functional Antagonism: Both this compound and AF-DX 116 act as competitive antagonists at muscarinic receptors.[1][2]
-
Cardioselectivity: In vivo studies confirm the M2 selectivity of both compounds, with a pronounced effect on cardiac function, specifically the inhibition of vagally- or agonist-induced bradycardia.[1][2][3]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental evaluation of these antagonists, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of this compound and AF-DX 116 for muscarinic receptor subtypes using a competition binding assay.
Objective: To determine the inhibitory constant (Ki) of the test compounds (this compound, AF-DX 116) for the M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Membrane Preparations: Commercially available or prepared in-house from tissues or cell lines expressing the desired human or rodent muscarinic receptor subtype (e.g., rat cerebral cortex for M1, rat heart for M2, rat salivary gland for M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound and AF-DX 116, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and vacuum manifold .
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (this compound and AF-DX 116) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a working solution of the radioligand ([³H]-NMS) at a concentration close to its Kd for the respective receptor subtype (typically 0.1-1 nM).
-
Prepare the membrane suspension in the assay buffer to a final protein concentration of 20-100 µ g/well .
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add assay buffer, radioligand, and membrane suspension to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, atropine, and membrane suspension to designated wells.
-
Competition Binding: Add assay buffer, radioligand, a specific concentration of the test compound, and membrane suspension to the remaining wells. Each concentration should be tested in triplicate.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Inhibition of Agonist-Induced Bradycardia
This protocol outlines a general procedure to assess the functional M2 receptor antagonism of this compound and AF-DX 116 in an anesthetized animal model.
Objective: To determine the in vivo potency (ID₅₀) of the test compounds in antagonizing the bradycardic effect of a muscarinic agonist.
Materials:
-
Animals: Male Wistar rats (or other suitable species).
-
Anesthetic: e.g., Urethane or a combination of ketamine/xylazine.
-
Muscarinic Agonist: Carbachol or acetylcholine.
-
Test Compounds: this compound and AF-DX 116, dissolved in a suitable vehicle for intravenous administration (e.g., saline).
-
Surgical and Monitoring Equipment: ECG electrodes, amplifier, and data acquisition system; catheters for intravenous drug administration and blood pressure monitoring.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and ensure a stable level of anesthesia throughout the experiment.
-
Insert a catheter into the jugular vein for intravenous administration of compounds.
-
Insert a catheter into the carotid artery for blood pressure and heart rate monitoring.
-
Attach ECG electrodes to monitor cardiac activity.
-
Allow the animal to stabilize for at least 20 minutes after surgery.
-
-
Baseline Measurements: Record baseline heart rate and blood pressure for a stable period.
-
Agonist-Induced Bradycardia:
-
Administer a bolus dose of the muscarinic agonist (e.g., carbachol, 1-5 µg/kg, i.v.) that produces a consistent and submaximal decrease in heart rate.
-
Record the peak bradycardic response.
-
Allow the heart rate to return to baseline before the next administration. Repeat this step to ensure a reproducible response.
-
-
Antagonist Administration:
-
Administer increasing cumulative doses of the test compound (this compound or AF-DX 116) intravenously.
-
After each dose of the antagonist, wait for a few minutes for it to take effect, and then administer the same dose of the muscarinic agonist.
-
Record the bradycardic response to the agonist in the presence of the antagonist.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced bradycardia for each dose of the antagonist.
-
Plot the percentage inhibition against the logarithm of the antagonist dose.
-
Determine the ID₅₀ value (the dose of the antagonist that causes a 50% inhibition of the agonist's effect) from the dose-response curve.
-
Conclusion
Both this compound and its analogue AF-DX 116 are potent and selective M2 muscarinic receptor antagonists with demonstrated cardioselectivity. The available data suggests that this compound has a high affinity for the M2 receptor. The choice between these two compounds for research purposes may depend on the specific experimental context, including the desired potency, selectivity profile, and the biological system under investigation. The experimental protocols provided in this guide offer a foundation for the further characterization and comparison of these and other M2 receptor antagonists.
References
- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AQ-RA 741 and Other Selective M2 Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M2 selective muscarinic antagonist AQ-RA 741 with other notable selective M2 antagonists, including methoctramine, gallamine, and AF-DX 116. The information presented herein is curated from peer-reviewed scientific literature to assist in the evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound and other selective M2 antagonists for the five muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (pKi) | Reference(s) |
| This compound | 34 | 4 | 86 | 15 | - | [1] |
| (pKi 7.70) | (pKi 8.30) | (pKi 6.82) | - | - | [2][3] | |
| Methoctramine | - | (pA2 7.74-7.93) | (pA2 5.81-6.20) | - | - | [4] |
| Gallamine | - | M2 selective | - | - | - | [5] |
| AF-DX 116 | - | M2 selective | - | - | - | [5][6] |
Note: Data is presented as Ki values in nM where available. pKi and pA2 values have been included for context and are logarithmic scales of the inhibition and antagonist constants, respectively. Direct comparison between Ki, pKi, and pA2 values should be made with caution due to differences in experimental methodologies.
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of the test antagonist for muscarinic receptor subtypes.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtype of interest. For example, rat heart can be used for M2 receptors, while transfected cell lines (e.g., CHO or A9 L cells) are often used for specific subtypes.[1] The tissue is homogenized in a buffer and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in an assay buffer.
-
Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]QNB) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test antagonist (e.g., this compound).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium. Incubation times and temperatures can vary but are typically in the range of 60-120 minutes at room temperature or 37°C.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test antagonist (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays: Inhibition of Adenylyl Cyclase (M2 Receptor)
M2 receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7][8] Antagonists of the M2 receptor will block this effect.
Objective: To determine the functional potency (e.g., pA2) of an M2 antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
General Methodology:
-
Cell Culture: A suitable cell line endogenously expressing or transfected with the M2 receptor is used.
-
Assay Setup: Cells are pre-incubated with the M2 antagonist at various concentrations.
-
Agonist Stimulation: The cells are then stimulated with a muscarinic agonist (e.g., acetylcholine or carbachol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified. The data is used to calculate the antagonist's potency, often expressed as a pA2 value.
In Vivo Assays: Pithed Rat Model for Cardioselectivity
This in vivo model allows for the assessment of a compound's cardiovascular effects in the absence of central nervous system reflexes.[9][10][11]
Objective: To evaluate the in vivo potency and selectivity of an M2 antagonist on cardiac (M2-mediated) and vascular (M3-mediated) responses.
General Methodology:
-
Animal Preparation: A rat is anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (pithing). The animal is then artificially ventilated.
-
Instrumentation: Catheters are inserted for drug administration (e.g., intravenous) and for monitoring physiological parameters such as heart rate and blood pressure.
-
Agonist-Induced Responses: A muscarinic agonist like methacholine is administered to induce bradycardia (a decrease in heart rate, mediated by M2 receptors) and a depressor response (a decrease in blood pressure, primarily mediated by M3 receptors).[9]
-
Antagonist Administration: The M2 antagonist is administered prior to the agonist, and its ability to block the agonist-induced changes in heart rate and blood pressure is measured.
-
Data Analysis: Dose-response curves are generated for the antagonist's effect on both the M2-mediated bradycardia and the M3-mediated depressor response. This allows for the determination of the antagonist's in vivo potency and its selectivity for cardiac M2 receptors over vascular M3 receptors.[9] For instance, this compound has been shown to preferentially inhibit vagally or agonist-induced bradycardia.[2]
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway and Point of Antagonism by this compound.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
References
- 1. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of AQ-RA 741: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of AQ-RA 741, a potent and selective M2 muscarinic acetylcholine receptor antagonist. The following sections detail its interactions with other receptors, supported by experimental data, and provide methodologies for key experiments to facilitate further investigation.
Executive Summary
This compound is a well-established antagonist of the M2 muscarinic acetylcholine receptor, exhibiting high affinity for this subtype. However, a thorough evaluation of its binding profile reveals cross-reactivity with other muscarinic receptor subtypes, namely M1 and M3, albeit with lower affinities.[1] This guide synthesizes available data on the binding affinities of this compound and presents detailed protocols for radioligand binding and functional assays to enable researchers to independently assess its selectivity. Furthermore, we explore available data on its interaction with a broader range of non-muscarinic receptors.
Data Presentation: Receptor Binding Affinities of this compound
The selectivity of this compound has been primarily characterized through radioligand binding assays, which measure the affinity of the compound for different receptor subtypes. The data consistently demonstrates a higher affinity for the M2 receptor compared to M1 and M3 receptors.
| Receptor Subtype | Tissue/Cell Source | Radioligand | pKi | Ki (nM) | Reference |
| M2 Muscarinic | Cardiac Membranes | [3H]-N-methylscopolamine ([3H]-NMS) | 8.30 | 0.50 | [1] |
| M1 Muscarinic | Cortical Membranes | [3H]-N-methylscopolamine ([3H]-NMS) | 7.70 | 20 | [1] |
| M3 Muscarinic | Glandular Membranes | [3H]-N-methylscopolamine ([3H]-NMS) | 6.82 | 151 | [1] |
Table 1: Binding affinities of this compound for human muscarinic receptor subtypes. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Cross-Reactivity with Non-Muscarinic Receptors
To provide a broader understanding of its selectivity, this compound was included in the U.S. Environmental Protection Agency's (EPA) ToxCast program, where it was screened against a large panel of receptors and enzymes. The results from this high-throughput screening effort can provide valuable insights into potential off-target interactions.
While the complete dataset from the ToxCast program is extensive, analysis of the available information for this compound (under its CAS number 123548-16-3) within the NovaScreen panel of 331 assays indicates its primary activity is concentrated on muscarinic receptors.[2] The study by Sipes et al. (2013) highlights that many pharmaceutical compounds show promiscuous activity across G-protein coupled receptors (GPCRs).[2] However, specific significant off-target interactions for this compound beyond the muscarinic family were not prominently reported in the primary analysis of this large-scale screening. Researchers are encouraged to consult the full ToxCast dataset for a comprehensive view of all tested targets.
Experimental Protocols
To facilitate the independent verification and further exploration of this compound's cross-reactivity, detailed protocols for key experimental assays are provided below.
Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for muscarinic receptors using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes expressing the human M1, M2, or M3 receptor subtype.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound (test compound).
-
Atropine (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-NMS (at a final concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of atropine (at a final concentration of 1 µM), 50 µL of [3H]-NMS, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-NMS, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a functional assay to measure the antagonist activity of this compound at Gq-coupled muscarinic receptors (M1 and M3) by monitoring changes in intracellular calcium levels.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization mediated by M1 and M3 receptors.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human M1 or M3 receptor.
-
Carbachol (agonist).
-
This compound (antagonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a solution of carbachol at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add the carbachol solution to all wells simultaneously using the instrument's liquid handling capabilities.
-
Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the carbachol-induced response against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
This guide provides a detailed comparison of this compound's activity across muscarinic receptor subtypes, highlighting its selectivity for the M2 receptor. The inclusion of comprehensive experimental protocols and visualizations of the associated signaling pathways aims to equip researchers with the necessary tools to further investigate the cross-reactivity of this and other compounds. A thorough understanding of a compound's selectivity profile is crucial for accurate interpretation of experimental results and for the development of safer and more effective therapeutic agents.
References
Designing Robust Control Experiments for AQ-RA 741 Studies: A Comparative Guide
For researchers and scientists engaged in drug development, the rigorous validation of a compound's activity and selectivity is paramount. This guide provides a comprehensive framework for designing appropriate control experiments when studying AQ-RA 741, a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor (M2R).[1][2][3][4] By employing the controls outlined below, investigators can ensure the generation of reproducible and unambiguous data, leading to a clear understanding of the pharmacological effects of this compound.
Understanding the Target: The M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[5] Upon activation by its endogenous ligand, acetylcholine (ACh), the M2R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels. In the heart, M2R activation is a key mechanism for reducing heart rate.[5] this compound, as a competitive antagonist, binds to the M2R but does not activate it, thereby blocking the effects of ACh and other muscarinic agonists.
Part 1: In Vitro Control Experiments
In vitro experiments are fundamental for characterizing the direct interaction of this compound with its target and for determining its selectivity profile.
Radioligand Binding Assays
Radioligand binding assays are essential for quantifying the affinity of this compound for the M2R and for assessing its selectivity against other muscarinic receptor subtypes.
Experimental Protocol: Competition Binding Assay
-
Preparation: Prepare cell membranes from a cell line recombinantly expressing the human M2 muscarinic receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled M2R antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) of this compound | Fold Selectivity vs. M2 |
| M1 | 20 | 4 |
| M2 | 5 | 1 |
| M3 | 250 | 50 |
| M4 | 150 | 30 |
| M5 | 500 | 100 |
Note: The Ki values presented in this table are hypothetical and for illustrative purposes.
Functional Assays
Functional assays are crucial for determining the potency of this compound in a biological system and for confirming its mechanism of action.
Experimental Protocol: Schild Analysis for Competitive Antagonism
-
Cell Culture: Culture cells expressing the M2R that are coupled to a measurable downstream signaling event (e.g., inhibition of cAMP production).
-
Agonist Dose-Response: Generate a dose-response curve for a known M2R agonist (e.g., carbachol) by measuring the inhibition of forskolin-stimulated cAMP accumulation.
-
Antagonist Incubation: In parallel experiments, pre-incubate the cells with increasing concentrations of this compound for a sufficient time to reach equilibrium.
-
Agonist Challenge: Generate agonist dose-response curves in the presence of each concentration of this compound.
-
Data Analysis: Plot the log of (agonist dose ratio - 1) versus the log of the molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (Kb). A slope of 1 is indicative of competitive antagonism.
Part 2: In Vivo Control Experiments
In vivo experiments are necessary to evaluate the efficacy and selectivity of this compound in a whole-animal model.
Agonist-Induced Bradycardia Model
The pithed rat model is a common in vivo assay for assessing the potency of M2R antagonists.[1][6]
Experimental Protocol: Inhibition of Agonist-Induced Bradycardia
-
Animal Preparation: Use anesthetized and pithed rats to eliminate central nervous system influences on cardiovascular parameters.
-
Baseline Measurement: Record baseline heart rate.
-
Vehicle Control: Administer the vehicle for this compound and measure the heart rate response to a bolus injection of an M2R agonist (e.g., methacholine).
-
This compound Administration: In separate groups of animals, administer increasing doses of this compound.
-
Agonist Challenge: After a suitable pre-treatment time, challenge the animals with the same dose of the M2R agonist.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced bradycardia at each dose of this compound to determine the ID₅₀ (the dose that causes 50% inhibition).
Data Presentation: In Vivo Potency of this compound
| Treatment Group | Agonist-Induced Decrease in Heart Rate (bpm) | % Inhibition |
| Vehicle + Agonist | 120 ± 10 | 0% |
| This compound (0.1 mg/kg) + Agonist | 80 ± 8 | 33% |
| This compound (1 mg/kg) + Agonist | 30 ± 5 | 75% |
| This compound (10 mg/kg) + Agonist | 5 ± 2 | 96% |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Genetic Controls
The use of M2R knockout animals provides the most definitive evidence for the on-target effects of this compound.
Experimental Design: M2R Knockout Mouse Model
-
Animal Groups: Use wild-type and M2R knockout mice.
-
Treatment: Administer vehicle or this compound to both genotypes.
-
Physiological Measurement: Measure a relevant physiological parameter known to be modulated by M2R, such as heart rate or agonist-induced analgesia.
-
Expected Outcome: this compound should elicit a physiological response in wild-type mice but have no effect in M2R knockout mice.
Logical Framework for Control Experiment Design
A systematic approach to designing control experiments is essential for the robust pharmacological characterization of this compound.
By following this structured approach and employing the appropriate control experiments, researchers can confidently and accurately define the pharmacological profile of this compound, paving the way for its potential therapeutic applications.
References
- 1. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay of Antagonist.pptx [slideshare.net]
- 4. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
AQ-RA 741: A Comparative Guide to its M2 Muscarinic Receptor Subtype Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of AQ-RA 741, a potent and selective antagonist for the M2 muscarinic acetylcholine receptor subtype. Through a detailed comparison with other known M2 selective antagonists, supported by experimental data, this document serves as a valuable resource for researchers investigating the role of M2 receptors in various physiological and pathological processes.
High-Affinity and Selective Binding of this compound to the M2 Receptor
This compound demonstrates a notable preference for the M2 muscarinic receptor subtype. This selectivity is evident from radioligand binding studies that have determined its affinity (pKi and Ki values) across all five muscarinic receptor subtypes (M1-M5).
In radioligand binding assays, this compound shows high affinity for cardiac M2 sites.[1][2] Functional studies have confirmed that this compound acts as a competitive antagonist.[1][2] Its affinity for cardiac M2 receptors is significantly higher—60 to 87-fold greater—than for muscarinic receptors found in tracheal, intestinal, or bladder smooth muscle.[1][2] This cardioselectivity has been further substantiated in vivo, where this compound preferentially inhibits bradycardia induced by vagal stimulation or agonist administration.[1][2]
The binding affinity of this compound for M1, M2, and M3 receptors has been reported with pKi values of 7.70, 8.30, and 6.82, respectively.[1][2][3] Another study reports Ki values of 34 nM for M1, 4 nM for M2, 86 nM for M3, and 15 nM for M4 receptors.[4]
Comparative Analysis of M2 Receptor Antagonists
To contextualize the specificity of this compound, the following table compares its binding affinities with those of other well-characterized M2 selective antagonists. The data are presented as Ki (in nM) and pKi values, where available. A lower Ki value and a higher pKi value indicate greater binding affinity.
| Antagonist | M1 Receptor Affinity | M2 Receptor Affinity | M3 Receptor Affinity | M4 Receptor Affinity | M5 Receptor Affinity | Selectivity (M1/M2) | Selectivity (M3/M2) |
| This compound | Ki: 34 nM[4], pKi: 7.70[1][2][3] | Ki: 4 nM[4], pKi: 8.30[1][2][3] | Ki: 86 nM[4], pKi: 6.82[1][2][3] | Ki: 15 nM[4] | - | 8.5-fold | 21.5-fold |
| DIBA | Ki: 4 nM[4] | Ki: 0.3 nM[4] | Ki: 11 nM[4] | Ki: 2 nM[4] | - | 13.3-fold | 36.7-fold |
| Tripitramine | Ki: 1.58 nM[5] | Ki: 0.27 nM[5][6] | Ki: 38.25 nM[5] | Ki: 6.41 nM[5] | Ki: 33.87 nM[5] | 5.9-fold[5] | 142-fold[5] |
| Methoctramine | - | High Affinity[7][8] | Low Affinity[9] | - | - | 16-fold (cardiac vs. M1)[7] | 158-fold (cardiac vs. glandular)[7] |
| AF-DX 116 | - | High Affinity[10][11] | Low Affinity[11] | - | - | - | 10-fold (atria vs. smooth muscle)[10] |
Experimental Methodologies
The determination of binding affinities for M2 selective antagonists predominantly relies on competitive radioligand binding assays. Below is a detailed protocol representative of the experiments cited.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M2 receptors).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Test compound (unlabeled antagonist, e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., atropine).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand ([3H]NMS), and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in determining M2 receptor specificity and the subsequent cellular response, the following diagrams are provided.
Caption: Workflow for determining the binding affinity of this compound.
Caption: this compound blocks the M2 receptor signaling cascade.
References
- 1. apexbt.com [apexbt.com]
- 2. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripitramine | 152429-64-6 | Benchchem [benchchem.com]
- 6. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoctramine, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoctramine - Wikipedia [en.wikipedia.org]
- 9. Methoctramine, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The M2 selective antagonist AF-DX 116 shows high affinity for muscarine receptors in bovine tracheal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AQ-RA 741: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of AQ-RA 741, a potent and selective M2 muscarinic antagonist. By adhering to these procedures, laboratories can mitigate risks and uphold the highest standards of safety.
Core Principles of this compound Waste Management
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive chemical compound necessitates that its disposal be managed in accordance with general principles for chemical waste. All waste material must be disposed of in accordance with national and local regulations. It is crucial to leave chemicals in their original containers and avoid mixing them with other waste streams.
Key Disposal Considerations:
-
Waste Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Container Management: Use designated, properly labeled, and sealed containers for this compound waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 463.62 g/mol |
| Molecular Formula | C₂₇H₃₇N₅O₂ |
| CAS Number | 123548-16-3 |
| Purity | ≥98% (HPLC)[1] |
| Solubility in 1eq. HCl | 100 mM |
| Solubility in DMSO | 100 mM[1] |
| Solubility in Ethanol | 100 mM[1] |
| Storage | Store at room temperature.[1] |
Detailed Disposal Protocol
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and experimental residues.
- Segregate this compound waste from other laboratory waste streams at the point of generation.
2. Waste Collection and Containment:
- Solid Waste: Collect chemically contaminated solid waste, such as gloves and paper towels, in a designated, leak-proof container lined with a chemically resistant bag.
- Liquid Waste: Collect liquid waste containing this compound in a dedicated, shatter-resistant container. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).
- Sharps Waste: Dispose of any chemically contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container.
3. Labeling of Waste Containers:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][2][3]benzodiazepin-6-one)".
- Include the concentration of this compound and any other constituents in the waste.
- Indicate the date of waste accumulation.
4. Storage of Waste:
- Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
- Ensure the storage area is well-ventilated and away from sources of ignition.
- Keep waste containers securely closed except when adding waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling AQ-RA 741
This document provides crucial safety and logistical information for the handling, storage, and disposal of AQ-RA 741, a high-affinity selective muscarinic M2 receptor antagonist. As this compound is intended for laboratory research use only, all personnel must adhere to strict safety protocols to mitigate potential risks.[1] The information presented here is based on general best practices for handling potent, uncharacterized research chemicals and should be supplemented by a comprehensive, supplier-provided Safety Data Sheet (SDS) before any work begins.
Compound Data and Properties
| Property | Data | Source |
| Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][2][3]benzodiazepin-6-one | Not Applicable |
| Molecular Formula | C27H37N5O2 | Not Applicable |
| Molecular Weight | 463.62 g/mol | Not Applicable |
| Appearance | Solid powder (Appearance may vary by batch) | Not Applicable |
| Solubility | Soluble in 1eq. HCl (100 mM), DMSO (100 mM), and ethanol (100 mM) | Not Applicable |
| Storage Conditions | Store at room temperature. Keep container tightly sealed in a dry, well-ventilated place. | Not Applicable |
| Purity | ≥98% (HPLC) | Not Applicable |
| Toxicological Hazards | Data not available. Treat as a potent and hazardous compound. Avoid all direct contact and inhalation. | Not Applicable |
| First Aid Measures | Data not available. In case of exposure, follow standard laboratory emergency procedures and seek immediate medical attention. | Not Applicable |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.[1]
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use and change immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side shields or safety goggles are required. A face shield may be necessary for splash hazards. |
| Skin and Body | A laboratory coat must be worn at all times. Ensure it is fully buttoned. |
| Respiratory | All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.[1][4]
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Log the compound into the chemical inventory, noting the date of receipt.
-
Store in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is clearly labeled with the compound's identity and hazard warnings.
3.2. Handling and Experimental Use
-
Preparation : Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is operational.
-
Weighing : Weigh the powdered compound within the fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation : Prepare solutions within the fume hood. Add the solvent to the powder slowly to avoid splashing.
-
Labeling : Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly.
3.3. Waste Disposal Plan
-
Solid Waste : Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal : All waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Chemical Spill | 1. Evacuate the immediate area. 2. Alert nearby personnel and the laboratory supervisor. 3. If the spill is large or you are not trained to handle it, contact the EHS office. 4. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed hazardous waste container. |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
